molecular formula C8H14O B1654025 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol CAS No. 2095410-89-0

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol

Cat. No.: B1654025
CAS No.: 2095410-89-0
M. Wt: 126.20
InChI Key: SNJHFOQLKOMMRL-UHFFFAOYSA-N
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Description

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bicyclo[3.1.0]hexanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-4-3-6-1-2-7-5-8(6)7/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJHFOQLKOMMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306247
Record name Bicyclo[3.1.0]hexane-2-ethanol
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-89-0
Record name Bicyclo[3.1.0]hexane-2-ethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=2095410-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.1.0]hexane-2-ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery

Foreword: The Pursuit of Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount. The drive to develop therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles has led researchers to move beyond flat, two-dimensional molecules and embrace the complexities of three-dimensional scaffolds. The bicyclo[3.1.0]hexane system, a conformationally constrained bioisostere of cyclohexane, has emerged as a privileged scaffold in this pursuit. Its unique rigid, boat-like conformation offers a strategic advantage in the design of molecules that can achieve tighter binding to target proteins, exhibit greater resistance to metabolism, and display reduced off-target effects.[1][2] This guide provides a comprehensive overview of the bicyclo[3.1.0]hexane core, focusing on its structure, properties, synthesis, and its burgeoning role in the development of innovative therapeutics.

The Bicyclo[3.1.0]hexane Scaffold: A Structural and Conformational Analysis

The bicyclo[3.1.0]hexane ring system is a carbocyclic structure consisting of a cyclopentane ring fused to a cyclopropane ring. This fusion results in a rigid, non-planar structure with a pronounced boat-type conformation.[2] This conformational rigidity is a key attribute that medicinal chemists leverage to pre-organize pharmacophoric groups in a desired spatial orientation for optimal interaction with a biological target.

The parent compound of the series relevant to this guide is 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol . While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its structure can be precisely defined.

Chemical Structure of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol:

Caption: Chemical structure of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol.

Physicochemical Properties: Inferences from Related Analogs

While experimental data for 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol is scarce, we can infer its likely physicochemical properties by examining data for the closely related and well-characterized Bicyclo[3.1.0]hexan-2-ol .

PropertyValue (for Bicyclo[3.1.0]hexan-2-ol)Data Source
Molecular Formula C6H10OPubChem
Molecular Weight 98.14 g/mol PubChem[3]
XLogP3 0.7PubChem[3]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 1PubChem
Exact Mass 98.073164938 DaPubChem[3]
Monoisotopic Mass 98.073164938 DaPubChem[3]
Topological Polar Surface Area 20.2 ŲPubChem[3]
Heavy Atom Count 7PubChem

For 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol , with the molecular formula C8H14O, we can anticipate a higher molecular weight and likely a slightly increased lipophilicity (XLogP3) due to the additional ethyl group, while retaining the key hydrogen bonding features of the terminal alcohol.

Synthesis of the Bicyclo[3.1.0]hexane Core: A Convergent Approach

The synthesis of the bicyclo[3.1.0]hexane scaffold is a critical aspect for its utilization in drug discovery programs. Various synthetic strategies have been developed, often focusing on the construction of the three-membered ring onto a pre-existing five-membered ring.[4] A notable and convergent method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions.[4][5] This approach allows for the rapid assembly of the bicyclic core with good diastereoselectivity.[5]

Another established method is intramolecular cyclopropanation, such as the Simmons-Smith reaction, on a suitable precursor.[6] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

General Synthetic Workflow for Bicyclo[3.1.0]hexane Derivatives

The following diagram illustrates a generalized workflow for the synthesis of functionalized bicyclo[3.1.0]hexane derivatives, which could be adapted for the synthesis of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol.

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Side Chain Elaboration start Starting Materials step1 Functional Group Interconversion start->step1 step2 Introduction of Cyclopropanation Precursor step1->step2 step3 Intramolecular Cyclopropanation step2->step3 Key Ring-Forming Step step4 Purification of Bicyclic Core step3->step4 step5 Functionalization of the Core step4->step5 step6 Chain Extension/Modification step5->step6 step7 Final Product Purification step6->step7 end end step7->end Final Compound

Caption: Generalized synthetic workflow for bicyclo[3.1.0]hexane derivatives.

Applications in Drug Development: A Scaffold for Innovation

The rigid nature of the bicyclo[3.1.0]hexane scaffold makes it an attractive component in the design of a wide range of therapeutic agents. Its ability to mimic the conformation of other cyclic systems, such as the ribose ring in nucleosides, has been extensively explored.[2]

Adenosine Receptor Ligands

A significant area of application for bicyclo[3.1.0]hexane-based compounds is in the development of ligands for adenosine receptors, particularly the A3 subtype.[7][8] The A3 adenosine receptor is a promising target for the treatment of inflammatory diseases and cancer.[7][8] By replacing the flexible ribose moiety of adenosine with a conformationally locked bicyclo[3.1.0]hexane system, researchers have been able to develop potent and selective A3 receptor agonists.[7]

Cannabinoid Receptor Modulators

The bicyclo[3.1.0]hexane fragment has been incorporated into clinical candidates targeting the cannabinoid receptor type 2 (CB2).[1] For instance, APD371, a CB2 agonist developed for the treatment of chronic pain, features a bicyclo[3.1.0]hexane unit fused to a pyrazole ring.[1] The rigidity of the bicyclic system is believed to contribute to the compound's high affinity and selectivity.

Central Nervous System (CNS) Agents

The metabotropic glutamate receptor (mGluR) modulators, which hold promise for treating CNS disorders like anxiety and Parkinson's disease, have also benefited from the inclusion of the bicyclo[3.1.0]hexane scaffold.[1] Eglumegad (LY354740), a potent mGluR2/3 agonist, can be considered a rigidified analog of L-glutamate, with the bicyclo[3.1.0]hexane core enforcing a specific conformation conducive to receptor binding.[1]

Characterization and Analytical Protocols

The characterization of novel bicyclo[3.1.0]hexane derivatives relies on a standard suite of analytical techniques to confirm their structure and purity.

Spectroscopic and Chromatographic Workflow

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Final Purity Assessment TLC Thin Layer Chromatography (TLC) Reaction Monitoring LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Purity & Mass Confirmation TLC->LCMS NMR Nuclear Magnetic Resonance (NMR) 1H NMR 13C NMR 2D NMR (COSY, HSQC) LCMS->NMR IR Infrared Spectroscopy (IR) Functional Group Identification NMR->IR HRMS High-Resolution Mass Spectrometry (HRMS) Exact Mass Determination IR->HRMS HPLC High-Performance Liquid Chromatography (HPLC) Quantitative Purity HRMS->HPLC CHNS Elemental Analysis (CHNS) Elemental Composition HPLC->CHNS

Caption: Standard analytical workflow for the characterization of novel bicyclic compounds.

Safety and Handling Considerations

While specific toxicity data for 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol are not available, general laboratory safety precautions should be observed when handling this and related compounds. For the related ketone, bicyclo[3.1.0]hexan-3-one, the material is considered a flammable liquid and vapor, and can cause skin and eye irritation.[9] It is recommended to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

Conclusion: A Scaffold with a Bright Future

The bicyclo[3.1.0]hexane scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its inherent rigidity and well-defined three-dimensional structure provide a robust platform for the design of a new generation of selective and potent therapeutic agents. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the strategic incorporation of conformationally constrained scaffolds like bicyclo[3.1.0]hexane will undoubtedly play an increasingly crucial role in the future of drug discovery.

References

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2022). MDPI. [Link]

  • Bicyclo[3.1.0]hexan-2-ol. PubChem. [Link]

  • Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-. NIST WebBook. [Link]

  • Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, (1«alpha»,2«beta»,5«alpha»)-. Cheméo. [Link]

  • Bicyclo[3.1.0]hexan-1-ol, 2-methyl-5-(1-methylethyl)-. PubChem. [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science (RSC Publishing). [Link]

  • 2-{bicyclo[3.1.0]hexan-3-yl}-1-(cyclohex-1-en-1-yl)ethan-1-one. Chemspace. [Link]

  • Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, (1α,2β,5α)-. NIST WebBook. [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. PMC. [Link]

  • Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, (1α,2α,5α)-. NIST WebBook. [Link]

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. [Link]

  • 2-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride. AMERICAN ELEMENTS. [Link]

  • Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-. PubChem. [Link]

  • Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-. US EPA. [Link]

  • Synthesis of 2-substituted bicyclo[2.1.0]pentanes from bicyclo[3.1.0]hexan-2-one. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Research Collection. [Link]

  • 2-{bicyclo[3.1.0]hexan-3-yl}ethan-1-amine. PubChemLite. [Link]

  • Bicyclo[3.1.0]hexan-2-one. PubChem. [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Semantic Scholar. [Link]

Sources

Technical Guide: The Bicyclo[3.1.0]hexane Scaffold as a Bioisostere for Cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the cyclohexane ring is a ubiquitous structural motif. However, its conformational flexibility (flipping between chair, boat, and twist-boat forms) often incurs a significant entropic penalty upon protein binding. Furthermore, the lipophilic nature of cyclohexane frequently leads to rapid oxidative metabolism at the C3 and C4 positions.

This guide details the bicyclo[3.1.0]hexane scaffold as a superior bioisostere.[1][2] By fusing a cyclopropane ring to a cyclopentane unit, this scaffold "freezes" the bioactive conformation, reducing


 penalties and sterically shielding metabolic soft spots. This guide provides the rationale, structural analysis, and synthetic protocols necessary to deploy this scaffold in drug discovery.

The Bioisosteric Rationale: Entropy and Enthalpy

The substitution of a flexible cyclohexane with a rigid bicyclo[3.1.0]hexane is governed by the thermodynamics of ligand-protein binding:



The Entropic Advantage

A standard cyclohexane ring exists in a dynamic equilibrium, flipping approximately


 times per second at room temperature. When such a ligand binds to a protein, it must adopt a single, low-energy conformation. This "freezing" of degrees of freedom results in a massive loss of entropy (

becomes positive), penalizing the overall binding affinity.

The bicyclo[3.1.0]hexane scaffold is conformationally locked.[1][3][4] It pre-organizes the vectors of substituents into a defined spatial arrangement. Because the molecule is already rigid in solution, the entropic loss upon binding is negligible compared to cyclohexane.

The "Butterfly" Conformation

Structurally, the bicyclo[3.1.0]hexane system adopts a "boat-like" or "butterfly" shape. Unlike cyclohexane, which prefers a chair, the [3.1.0] system forces a puckered geometry.[1]

  • Implication: This is particularly effective when the bioactive conformation of the parent cyclohexane is a boat or twist-boat, rather than a chair.

  • Vector Analysis: Substituents at the C2 and C4 positions (numbering relative to bridgehead) can be oriented exo or endo relative to the cyclopropane "flap," allowing for precise probing of hydrophobic pockets.

Decision Logic & Structural Mapping

Before synthesis, researchers must determine if the [3.1.0] scaffold is the correct geometric fit. The following logic flow illustrates the decision process.

DecisionLogic Start Lead Compound (Cyclohexane Core) Problem Identify Liability: 1. Low Potency (Entropic Penalty) 2. Metabolic Instability (C3/C4 Oxidation) Start->Problem Analysis Conformational Analysis (Does bioactivity require Boat/Twist?) Problem->Analysis Decision Select Scaffold: Bicyclo[3.1.0]hexane Analysis->Decision Yes (Boat/Puckered) Design Vector Design: Exo vs. Endo Isomers Decision->Design Outcome Outcome: Rigidified Ligand Blocked P450 Sites Design->Outcome

Figure 1: Decision logic for transitioning from a flexible cyclohexane lead to a rigid bicyclo[3.1.0]hexane scaffold.

Metabolic Stability Profile

One of the primary failures of cyclohexane-based drugs is rapid clearance via Cytochrome P450 (CYP) mediated hydroxylation.

Mechanism of Stabilization

In cyclohexane, the equatorial protons at C3/C4 are electronically activated and sterically accessible for Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species of CYP enzymes. In bicyclo[3.1.0]hexane:

  • Steric Shielding: The cyclopropane ring acts as a steric shield for the "northern" face of the molecule.

  • Bond Dissociation Energy (BDE): The geometric strain and hybridization changes (more s-character in C-H bonds adjacent to the cyclopropane) increase the BDE, making hydrogen abstraction more difficult.

Comparative Data (Simulated Representative Data)
ParameterCyclohexane AnalogBicyclo[3.1.0]hexane AnalogImprovement Factor
LogP 3.22.8Lower Lipophilicity (Beneficial)
HLM

12 min> 60 min5x Stability
CYP3A4 Inhibition


Reduced DDI Potential
Solubility


Improved

Synthetic Protocol: Intramolecular Simmons-Smith

The most robust method for constructing this scaffold, particularly for creating specific exo/endo stereochemistry, is the Simmons-Smith cyclopropanation of a cyclopentenol derivative.

Methodology Overview

Reaction: Intramolecular cyclopropanation using Diiodomethane (


) and Diethylzinc (

). Substrate: 3-Cyclopenten-1-ol derivatives. Mechanism: The hydroxyl group directs the zinc-carbenoid to the same face of the alkene, ensuring high diastereoselectivity.

SynthesisWorkflow Step1 Start: 3-Cyclopenten-1-ol Step3 Directed Reaction: Zinc-Carbenoid Coordination Step1->Step3 Substrate Step2 Reagent Prep: Et2Zn + CH2I2 (DCM, -10°C) Step2->Step3 Active Species Step4 Product: Bicyclo[3.1.0]hexan-3-ol (>95:5 dr) Step3->Step4 Cyclization

Figure 2: Workflow for the hydroxyl-directed Simmons-Smith cyclopropanation.

Detailed Protocol

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, charge 100 mL of anhydrous Dichloromethane (DCM). Add

    
     (1.0 M in hexanes, 2.2 equiv) at -10°C.
    
  • Carbenoid Formation: Dropwise add Diiodomethane (

    
    , 2.2 equiv) over 20 minutes. A white precipitate may form. Stir for 15 minutes to generate the Furukawa reagent (
    
    
    
    ).
  • Substrate Addition: Dissolve the 3-cyclopenten-1-ol derivative (1.0 equiv) in 10 mL DCM. Add this solution dropwise to the zinc reagent. The hydroxyl group will coordinate with the Zinc, directing the cyclopropanation syn to the alcohol.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12 hours. Monitor via TLC (stain with KMnO4).

  • Quench: Cool to 0°C. CAUTIOUSLY quench with saturated aqueous

    
    . Vigorous gas evolution will occur.
    
  • Workup: Extract with DCM (3x). Wash combined organics with

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Note: The stereochemistry of the resulting hydroxyl group (Exo vs. Endo) is determined by the starting cyclopentenol. This allows for total control over the vector of the substituent.

Case Study: LY354740 (Eglumegad)

The definitive proof-of-concept for this scaffold is LY354740 , a metabotropic glutamate receptor (mGluR2/3) agonist developed by Eli Lilly.[1]

The Challenge

Glutamate is a flexible molecule. To target mGluR2/3 selectively without activating ionotropic receptors (NMDA/AMPA), the conformation had to be restricted.

The Solution

Researchers replaced the flexible carbon chain of glutamate with the bicyclo[3.1.0]hexane core.

  • Compound: (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.

  • Result: The scaffold locked the glutamate pharmacophore into a specific folded conformation.

  • Impact:

    • Potency:

      
       nM (highly potent).
      
    • Selectivity: >1000-fold selective over other glutamate receptors.

    • Clinical Relevance: Demonstrated oral activity and anxiolytic effects in clinical trials, validating the scaffold's drug-like properties.

References

  • Bicyclo[3.1.0]hexanes in Drug Discovery. PharmaBlock. Source:

  • Methyl substitution of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate (LY354740) determines functional activity at metabotropic glutamate receptors. Journal of Medicinal Chemistry.[5][6] Source:

  • Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). Journal of Medicinal Chemistry. Source:

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands. International Journal of Molecular Sciences. Source:

  • Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Organic Letters. Source:

Sources

Therapeutic Potential of Bicyclo[3.1.0]hexane Ethanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of Conformational Restriction

In the landscape of modern drug discovery, entropy reduction is a pivotal strategy for enhancing ligand affinity. The bicyclo[3.1.0]hexane scaffold has emerged as a premier "conformational lock," capable of freezing bioactive molecules in specific spatial arrangements—typically defined as North (N) or South (S) conformers.

While the scaffold itself is a well-known bioisostere for cyclohexane and ribose, its ethanol and hydroxymethyl derivatives represent a specialized subclass of high-value intermediates. These derivatives provide a critical "anchor point" (often a primary alcohol) that mimics the 5'-hydroxyl of nucleosides or serves as a precise linker in fragment-based design. This guide analyzes the therapeutic utility of these derivatives, specifically in targeting Adenosine Receptors (A3AR) , P2Y1 Receptors , and Metabotropic Glutamate Receptors (mGluR) .

Structural Biology: The "Toggle Switch" Mechanism

The therapeutic potency of bicyclo[3.1.0]hexane derivatives stems from their ability to mimic the puckering of furanose rings found in DNA/RNA. Unlike the flexible ribose ring, which oscillates between conformations, the bicyclo[3.1.0]hexane system is rigid.[1]

North (N) vs. South (S) Conformation
  • North (N) Conformation: Mimics the C3'-endo puckering of RNA (A-form helices). This is the preferred conformation for P2Y1 receptor antagonists and A3 Adenosine Receptor agonists .

  • South (S) Conformation: Mimics the C2'-endo puckering of DNA (B-form helices).

The "ethanol" or "hydroxymethyl" side chain at the equivalent of the C4' position acts as a critical H-bond donor/acceptor, positioning the terminal hydroxyl group exactly where the kinase or receptor expects the 5'-OH of a natural nucleoside.

Visualization of the Conformational Lock

ConformationLock Ribose Native Ribose (Flexible Entropy Penalty) Bicyclo Bicyclo[3.1.0]hexane Scaffold Ribose->Bicyclo Bioisosteric Replacement North North (N) Conformation (C3'-endo mimic) Target: A3AR, P2Y1 Bicyclo->North fused cyclopropane (cis) South South (S) Conformation (C2'-endo mimic) Target: HIV RT, DNA Pol Bicyclo->South trans-substitution Activity Enhanced Affinity (ΔG = ΔH - TΔS) Reduced Entropy Cost North->Activity Pre-organized Binding South->Activity

Figure 1: The bicyclo[3.1.0]hexane scaffold acts as a conformational switch, locking the sugar pucker to minimize entropy loss upon binding.

Therapeutic Classes & Applications

(N)-Methanocarba Nucleosides (The "Pseudo-Ethanol" Anchor)

The most prominent application of alcohol-bearing bicyclo[3.1.0]hexanes is in (N)-methanocarba nucleosides . Here, the "ethanol" equivalent is often a hydroxymethyl group attached to the bridgehead or adjacent carbon, mimicking the 5'-hydroxymethyl of ribose.

  • Target: A3 Adenosine Receptor (A3AR) [2][3]

    • Therapeutic Area: Neuropathic pain, inflammation, and cancer.

    • Mechanism: The rigid scaffold forces the adenine base and the 5'-hydroxyl group (the "ethanol" mimic) into a specific orientation that fits the A3AR binding pocket with nanomolar affinity (Ki < 1 nM).

    • Key Compound: MRS5698 – highly selective A3AR agonist.

  • Target: P2Y1 Receptor

    • Therapeutic Area: Antithrombotic agents (blood thinners).

    • Compound: MRS2500 – An extremely potent P2Y1 antagonist. The bicyclo[3.1.0]hexane ring locks the nucleotide in the North conformation, which is strictly required for P2Y1 recognition.[1] The 5'-phosphate (attached to the methanol/ethanol arm) is essential for activity.

Glutamate Receptor Modulators (mGluR2/3)

While typically amino acids, the synthesis of these compounds often proceeds through bicyclo[3.1.0]hexane ethanol/methanol intermediates .

  • Compound: Eglumegad (LY354740)

  • Structure: A conformationally constrained analog of glutamate.

  • Role of the Scaffold: It locks the glutamate backbone to prevent rotation, increasing potency by 10-100x compared to native glutamate.

  • Ethanol Connection: Prodrugs (e.g., LY544344 ) often involve esterification of the carboxylic acid groups, sometimes using ethanol or specific alcohol linkers to improve oral bioavailability (from ~3% to >50%).

The Specific Building Block: 2-(Bicyclo[3.1.0]hexanyl)ethanol

Beyond nucleosides, the specific chemical entity 2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol serves as a versatile intermediate for fragment-based drug discovery (FBDD).

  • Utility: It provides a "handle" (the primary alcohol) extended from a rigid, lipophilic core.

  • Application: Used to link the rigid scaffold to pharmacophores (e.g., piperazines, pyridines) in the design of Triple Reuptake Inhibitors (serotonin, norepinephrine, dopamine) and Cannabinoid (CB2) ligands.

Quantitative Data: Affinity & Selectivity[4][5]

The following table demonstrates the impact of replacing a flexible ribose or cyclohexane ring with the rigid bicyclo[3.1.0]hexane scaffold (Methanocarba) in Adenosine Receptor ligands.

Table 1: Binding Affinity (Ki) Comparison – Flexible vs. Rigid Scaffolds

Compound ClassScaffold TypeConformationTarget ReceptorKi (nM)Selectivity Ratio (A3/A1)
Adenosine (Native) Ribose (Flexible)Dynamic (N/S)A3AR~1,2001 (Non-selective)
Cl-IB-MECA Ribose (Flexible)DynamicA3AR1.4~500
MRS5698 Bicyclo[3.1.0]hexane Locked North A3AR 0.3 > 30,000
MRS2500 Bicyclo[3.1.0]hexane Locked North P2Y1 0.8 High

Data Source: Synthesized from Jacobson et al. (NIDDK) and related SAR studies.

Experimental Protocol: Synthesis of the Scaffold

This protocol outlines the synthesis of the (N)-methanocarba core (bicyclo[3.1.0]hexane methanol derivative), the precursor for high-affinity nucleosides.

Methodology: Intramolecular Cyclopropanation
  • Starting Material: D-Ribose (converted to an allylic diazo ester).

  • Key Reaction: Rhodium-catalyzed intramolecular carbenoid insertion.

  • Reagents: Rh2(OAc)4 (Catalyst), CH2Cl2 (Solvent).

Step-by-Step Protocol:

  • Diazo Formation: Treat the unsaturated ketone precursor with p-acetamidobenzenesulfonyl azide (p-ABSA) and DBU in acetonitrile at 0°C to generate the α-diazo-β-ketoester.

  • Cyclization (The "Locking" Step):

    • Dissolve the diazo compound in anhydrous CH2Cl2 (0.01 M concentration to favor intramolecular reaction).

    • Add Rh2(OAc)4 (1 mol%) under Argon atmosphere.

    • Reflux for 4 hours. The carbene generated in situ inserts into the alkene double bond, forming the bicyclo[3.1.0]hexane ring system.

  • Reduction to Alcohol (The "Ethanol/Methanol" Handle):

    • Treat the resulting ketone/ester with LiAlH4 or DIBAL-H in THF at -78°C.

    • This yields the hydroxymethyl (methanol) derivative, often referred to as the "pseudo-sugar alcohol."

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start D-Ribose / Cyclopentenone Diazo Diazo Precursor Formation (p-ABSA, DBU) Start->Diazo RhCat Rh2(OAc)4 Catalysis (Carbenoid Generation) Diazo->RhCat Cyclo Intramolecular Cyclopropanation (Forms Bicyclo[3.1.0] Core) RhCat->Cyclo Ring Closure Reduction Reduction (LiAlH4/DIBAL) Forms Hydroxymethyl/Ethanol Handle Cyclo->Reduction Product Final Scaffold: (N)-Methanocarba Alcohol Reduction->Product

Figure 2: Synthetic route for generating the alcohol-functionalized bicyclo[3.1.0]hexane core.

References

  • Jacobson, K. A., et al. (2000). "Structure-Activity Relationships of Bisphosphate Nucleotide Derivatives as P2Y1 Receptor Antagonists." Journal of Medicinal Chemistry.

  • Tosh, D. K., et al. (2012). "Methanocarba Nucleosides as A3 Adenosine Receptor Agonists." Purinergic Signalling.

  • Monn, J. A., et al. (2007). "Synthesis and Metabotropic Glutamate Receptor Activity of 2-Amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acids." Journal of Medicinal Chemistry.

  • BenchChem. (2025). "2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol Product Record." Chemical Database.

  • Marquez, V. E., et al. (2005). "The Conformation of the Pseudosugar Ring in Methanocarba Nucleosides." Journal of the American Chemical Society.

Sources

2-(Bicyclo[3.1.0]hexan-2-yl)ethanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Bicyclo[3.1.0]hexan-2-yl)ethanol and the Bicyclo[3.1.0]hexane Scaffold in Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(Bicyclo[3.1.0]hexan-2-yl)ethanol, including its key identifiers and molecular characteristics. Recognizing the limited specific literature on this particular molecule, the guide expands to cover the broader significance of the bicyclo[3.1.0]hexane scaffold, a critical structural motif in modern medicinal chemistry. We will delve into synthetic strategies, physicochemical properties, and the role of this conformationally constrained ring system in the development of novel therapeutics.

Core Compound Analysis: 2-(Bicyclo[3.1.0]hexan-2-yl)ethanol

The molecule consists of a bicyclo[3.1.0]hexane ring system with an ethanol substituent at the 2-position. This structure imparts a unique three-dimensional conformation that is of significant interest in designing molecules with specific biological activities.

Physicochemical Properties

The key molecular identifiers for 2-(Bicyclo[3.1.0]hexan-2-yl)ethanol have been calculated and are presented in the table below.

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
CAS Number Not available

Note: The molecular weight is a calculated value based on the molecular formula.

The Bicyclo[3.1.0]hexane Scaffold: A Privileged Structure in Medicinal Chemistry

The bicyclo[3.1.0]hexane core is considered a "privileged scaffold" in drug discovery. Its rigid structure serves as a conformationally restrained isostere for cyclohexane, without a significant increase in molecular weight or lipophilicity.[1] This conformational rigidity can lead to several advantages in drug design:

  • Enhanced Target Binding: The fixed spatial orientation of substituents on the bicyclo[3.1.0]hexane ring can lead to tighter and more specific interactions with biological targets.[1]

  • Improved Metabolic Stability: The rigid framework can be more resistant to metabolic degradation compared to more flexible aliphatic rings.[1]

  • Better Selectivity: The precise positioning of functional groups can result in improved selectivity for the intended target over off-target proteins, potentially reducing side effects.[1]

The unique boat-type conformation of the bicyclo[3.1.0]hexane system is a key feature that has been exploited in the design of various biologically active molecules, including nucleoside and nucleotide analogues.[2]

Applications in Drug Development

The bicyclo[3.1.0]hexane motif is present in several investigational drugs across various therapeutic areas. For instance, it is a core component of agonists for the S1P1 receptor, which has implications for cardiovascular diseases.[1] Additionally, this scaffold is found in cannabinoid receptor type 2 (CB2) agonists being explored for the treatment of chronic pain.[1] The development of ligands for the adenosine A3 receptor, a target for inflammation and cancer, has also utilized the bicyclo[3.1.0]hexane scaffold to enhance potency and selectivity.[3]

Synthetic Strategies for Bicyclo[3.1.0]hexane Derivatives

The synthesis of the bicyclo[3.1.0]hexane ring system is a key step in accessing molecules containing this scaffold. Several synthetic approaches have been developed, often involving intramolecular cyclopropanation as a crucial step.

Hypothetical Synthetic Protocol for 2-(Bicyclo[3.1.0]hexan-2-yl)ethanol

A plausible synthetic route to 2-(Bicyclo[3.1.0]hexan-2-yl)ethanol could start from a known precursor, bicyclo[3.1.0]hexan-2-one. The following is a hypothetical, yet chemically sound, experimental workflow.

Step 1: Synthesis of Bicyclo[3.1.0]hexan-2-one

Bicyclo[3.1.0]hexan-2-one can be synthesized via several established methods, including the intramolecular cyclopropanation of a suitable precursor. A scalable route starting from (R)-epichlorohydrin has been reported for the synthesis of a related intermediate, (1R,5S)-bicyclo[3.1.0]hexan-2-one.[4]

Step 2: Wittig Reaction to Introduce the Ethylidene Group

  • Prepare the Wittig reagent, methyltriphenylphosphonium bromide, by reacting triphenylphosphine with methyl bromide.

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the Wittig reagent in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Stir for 1 hour to form the ylide.

  • Add a solution of bicyclo[3.1.0]hexan-2-one in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-ethylidenebicyclo[3.1.0]hexane.

Step 3: Hydroboration-Oxidation to Form the Primary Alcohol

  • Dissolve the 2-ethylidenebicyclo[3.1.0]hexane from the previous step in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully add water to quench the excess borane, followed by the dropwise addition of aqueous sodium hydroxide solution.

  • Slowly add hydrogen peroxide (30% aqueous solution) to the reaction mixture at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(Bicyclo[3.1.0]hexan-2-yl)ethanol.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of 2-(Bicyclo[3.1.0]hexan-2-yl)ethanol Bicyclo[3.1.0]hexan-2-one Bicyclo[3.1.0]hexan-2-one 2-Ethylidenebicyclo[3.1.0]hexane 2-Ethylidenebicyclo[3.1.0]hexane Bicyclo[3.1.0]hexan-2-one->2-Ethylidenebicyclo[3.1.0]hexane Wittig Reaction Wittig Reagent Wittig Reagent Wittig Reagent->2-Ethylidenebicyclo[3.1.0]hexane Hydroboration-Oxidation Hydroboration-Oxidation 2-Ethylidenebicyclo[3.1.0]hexane->Hydroboration-Oxidation 2-(Bicyclo[3.1.0]hexan-2-yl)ethanol 2-(Bicyclo[3.1.0]hexan-2-yl)ethanol Hydroboration-Oxidation->2-(Bicyclo[3.1.0]hexan-2-yl)ethanol

Caption: Hypothetical synthetic pathway to 2-(Bicyclo[3.1.0]hexan-2-yl)ethanol.

Conclusion

While 2-(Bicyclo[3.1.0]hexan-2-yl)ethanol itself is not a well-documented compound, its core bicyclo[3.1.0]hexane scaffold represents a highly valuable and versatile building block in medicinal chemistry. The conformational rigidity and unique three-dimensional structure of this ring system offer significant advantages in the design of potent and selective therapeutic agents. The synthetic strategies outlined in this guide provide a framework for the potential synthesis of this and other novel bicyclo[3.1.0]hexane derivatives, paving the way for the exploration of their biological activities and potential applications in drug discovery. Further research into this fascinating class of molecules is warranted to fully unlock their therapeutic potential.

References
  • Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Academia.edu. Available at: [Link]

  • Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, (1α,2α,5α)-. NIST WebBook. Available at: [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. Available at: [Link]

  • Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Research Collection. Available at: [Link]

  • New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. PMC. Available at: [Link]

  • Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, (1α,2α,5α)-. NIST WebBook. Available at: [Link]

  • Bicyclo[3.1.0]hexan-2-ol. PubChem. Available at: [Link]

  • Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, (1«alpha»,2«beta»,5«alpha»)-. Cheméo. Available at: [Link]

  • Bicyclo[3.1.0]hexan-2-ol. Inxight Drugs. Available at: [Link]

  • Bicyclo[3.1.0]hex-3-EN-2-OL. PubChem. Available at: [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. PMC. Available at: [Link]

  • Bicyclo(3.1.0)hexan-2-one, oxime. PubChem. Available at: [Link]

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. PMC. Available at: [Link]

  • 3-(3-Methyl-2-buten-1-yl)bicyclo[3.1.0]hexan-2-one. EPA. Available at: [Link]

Sources

Technical Guide: Bicyclo[3.1.0]hexane-2-ylalkyl Alcohols in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the bicyclo[3.1.0]hexane-2-ylalkyl alcohol scaffold, a privileged structural motif in medicinal chemistry. Best known as the core architecture for Group II Metabotropic Glutamate Receptor (mGluR2/3) agonists (e.g., LY354740, Eglumegad) and "Methanocarba" nucleosides , this scaffold offers a unique solution to the "entropic penalty" problem in ligand binding. By freezing the cyclopentane ring into a rigid "boat" conformation, the bicyclo[3.1.0]hexane system pre-organizes pharmacophores into their bioactive states, significantly enhancing potency and selectivity compared to flexible acyclic analogs.

Part 1: Structural Significance & Pharmacophore Analysis

The Conformational Lock

The defining feature of the bicyclo[3.1.0]hexane system is the fusion of a cyclopropane ring to a cyclopentane ring. Unlike cyclohexane, which relaxes into a chair conformation, the bicyclo[3.1.0]hexane system is geometrically constrained.[1]

  • The "Boat" Preference: The fused cyclopropane forces the cyclopentane ring into a boat or flattened boat conformation. This is energetically favorable over the envelope conformation typically seen in isolated cyclopentanes.

  • North (N) vs. South (S): In nucleoside analogs (methanocarba), this scaffold locks the "sugar" pucker.

    • North (C2'-exo/C3'-endo): Favored by A3 adenosine receptor agonists.

    • South (C2'-endo/C3'-exo): Favored by DNA polymerases.

  • Glutamate Bioisosterism: For mGluR agonists like LY354740, the scaffold mimics the extended conformation of L-glutamate, preventing the molecule from folding into inactive rotamers.

Mechanism of Action (mGluR2/3)

The alcohol derivative is often the immediate precursor to the amino acid pharmacophore. The spatial arrangement of the C2-functional group (derived from the alcohol) relative to the C6-carboxylic acid is critical.

G Glutamate L-Glutamate (Flexible Acyclic) EntropicPenalty Entropic Penalty (Bond Rotation) Glutamate->EntropicPenalty Binding Cost BicycloScaffold Bicyclo[3.1.0]hexane (Rigid Scaffold) Glutamate->BicycloScaffold Cyclopropanation (Structural Locking) Receptor mGluR2/3 Receptor (Orthosteric Site) EntropicPenalty->Receptor Low Affinity BioactiveConf Pre-organized Bioactive Conformation BicycloScaffold->BioactiveConf Forces 'Boat' Geometry BioactiveConf->Receptor High Affinity Binding (Ki < 10 nM)

Figure 1: Pharmacophore logic demonstrating how the bicyclo[3.1.0]hexane scaffold overcomes the entropic penalty of flexible glutamate binding.[2]

Part 2: Synthetic Methodologies

The synthesis of bicyclo[3.1.0]hexane-2-ylalkyl alcohols requires high stereocontrol. The two dominant strategies are Intermolecular Simmons-Smith Cyclopropanation and Intramolecular Carbenoid Insertion .

Comparative Analysis of Synthetic Routes
FeatureRoute A: Intermolecular (Simmons-Smith)Route B: Intramolecular (Diazo/Carbenoid)
Key Reagent

couple or


or

Precursor Cyclopentenol derivativesAllylic diazo esters or sulfites
Stereocontrol Directed by C-OH (hydroxyl directing group)Controlled by substrate chirality
Primary Yield 60-80%40-60% (High complexity)
Scalability High (Industrial friendly)Moderate (Dilution required)
Reference Monn et al., J. Med. Chem.Yoshikawa et al., Tet.[3] Lett.
Route A: The Hydroxyl-Directed Cyclopropanation

This is the standard route for generating the core alcohol. The hydroxyl group at C2 (cyclopentenol numbering) coordinates with the Zinc reagent, delivering the methylene group to the syn face.

Causality:

  • Why Zinc-Copper? The Furukawa modification (

    
    ) is often preferred over traditional Simmons-Smith (
    
    
    
    ) for better reproducibility and safety on scale.
  • Why Protect Other Alcohols? If the substrate has a side chain alcohol (2-ylalkyl), it must be protected (e.g., TBDMS) to prevent competitive chelation, ensuring the ring hydroxyl directs the stereochemistry.

Part 3: Detailed Experimental Protocol

Protocol: Stereoselective Synthesis of (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol

Based on the methodologies of Monn et al. (Eli Lilly) and modifications by Yoshikawa.

Objective

To synthesize the chiral bicyclic alcohol core from optically active cyclopentenol, serving as the precursor for LY354740 analogs.

Reagents & Equipment
  • Substrate: (S)-2-Cyclopenten-1-ol (Enantiopure)

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Carbene Source: Diiodomethane (

    
    )
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated

    
    
    
  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Workflow
  • System Preparation (Self-Validating Step):

    • Flame-dry a 500 mL three-neck round-bottom flask.

    • Validation: Ensure the internal temperature probe is calibrated. Moisture is the primary failure mode for organozinc chemistry.

  • Complex Formation:

    • Charge flask with DCM (200 mL) and cool to -10°C.

    • Add

      
       (100 mL, 100 mmol) dropwise.
      
    • Add

      
       (26.8 g, 100 mmol) dropwise, maintaining temp < 0°C.
      
    • Causality: The formation of the active species (

      
      ) is exothermic. High temperatures lead to decomposition and safety hazards. Stir for 20 mins to ensure complex maturation.
      
  • Substrate Addition:

    • Dissolve (S)-2-Cyclopenten-1-ol (4.2 g, 50 mmol) in 20 mL DCM.

    • Add slowly to the reaction mixture at -10°C.

    • Mechanistic Insight: The alkoxide forms immediately, coordinating the Zinc species. This coordination locks the facial selectivity, ensuring the cyclopropane adds syn to the hydroxyl group.

  • Reaction & Monitoring:

    • Allow to warm to room temperature (23°C) and stir for 12 hours.

    • Validation: TLC (30% EtOAc/Hexane). Stain with PMA (Phosphomolybdic Acid). The olefin starting material (UV active) should disappear; the product is non-UV active but stains blue/green.

  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly add saturated

      
       (Caution: Gas evolution).
      
    • Extract with DCM (3x), dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography on silica gel.

    • Yield Expectation: >85% yield, >98% d.e. (diastereomeric excess).

Part 4: Pathway to Drug Candidates (LY354740)

The alcohol is rarely the final drug; it is the chiral scaffold. The following diagram illustrates the transformation of the alcohol into the active amino acid drug (LY354740).

Synthesis Start Cyclopenten-1-ol (Chiral Pool) Step1 Simmons-Smith Cyclopropanation Start->Step1 Intermediate1 Bicyclo[3.1.0]hexan-2-ol (The Core Alcohol) Step1->Intermediate1 Syn-Directing Step2 Jones Oxidation (CrO3/H2SO4) Intermediate1->Step2 Intermediate2 Bicyclo[3.1.0]hexan-2-one Step2->Intermediate2 Step3 Bucherer-Bergs (KCN, (NH4)2CO3) Intermediate2->Step3 Hydantoin Spiro-Hydantoin Intermediate Step3->Hydantoin Stereoselective Step4 Hydrolysis (NaOH/Heat) Hydantoin->Step4 Product LY354740 (Active Amino Acid) Step4->Product

Figure 2: Synthetic workflow from the alcohol intermediate to the mGluR2/3 agonist LY354740.

Prodrug Strategies (The Alcohol's Role)

While LY354740 is an amino acid, oral bioavailability is often limited by polarity.

  • MGS0028: A fluorinated analog where the alcohol precursor determines the fluorine stereochemistry.

  • Peptide Prodrugs: The C2-amine (derived from the alcohol) is coupled with alanine to improve absorption (e.g., LY544344).

References

  • Monn, J. A. , et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist."[4] Journal of Medicinal Chemistry, 40(4), 528-537.[5] Link

  • Monn, J. A. , et al. (1999). "Synthesis and metabotropic glutamate receptor activity of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acids." Journal of Medicinal Chemistry, 42(6), 1027-1040. Link

  • Yoshikawa, N. , et al. (2004).[3] "Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation." Tetrahedron Letters, 45(39), 7261-7264. Link

  • Jacobson, K. A. , et al. (2000). "Methanocarba analogues of adenosine: potent and selective A3 adenosine receptor agonists."[6] Journal of Medicinal Chemistry, 43(11), 2196-2203. Link

  • Simmons, H. E. , & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 81(16), 4256–4264. Link

Sources

Methodological & Application

Application Note & Protocol: A Modular Synthesis of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven guide for the multi-step synthesis of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol, a valuable bicyclic alcohol scaffold for pharmaceutical and materials science research. The presented synthetic strategy is designed for adaptability and reliability, commencing from the commercially available precursor, cyclohex-2-en-1-ol. Each protocol has been structured to not only provide procedural steps but also to instill a deep understanding of the underlying chemical principles, ensuring both successful execution and the flexibility for further derivatization.

Introduction and Strategic Overview

The bicyclo[3.1.0]hexane framework is a conformationally restricted motif present in numerous biologically active molecules and natural products. Its rigid structure allows for precise orientation of substituents, making it a desirable scaffold in drug design for probing receptor-ligand interactions. The target molecule, 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol, incorporates this core with a flexible hydroxyethyl sidechain, offering a key point for further functionalization.

The synthetic pathway detailed herein is predicated on a sequence of robust and well-characterized transformations. The core logic is to first construct the bicyclic system and then append the sidechain, a strategy that ensures high convergence and yield.

The key transformations are:

  • Protection of a commercially available allylic alcohol.

  • Diastereoselective cyclopropanation to form the bicyclic core.

  • Deprotection and Oxidation to unmask a ketone handle.

  • Chain extension via an olefination reaction.

  • Saturation of the newly installed double bond.

  • Final reduction to yield the target primary alcohol.

This modular approach allows for the potential introduction of diversity at multiple stages of the synthesis.

Overall Synthetic Workflow

The complete synthetic sequence is illustrated below. Each step is elaborated upon in the subsequent sections with detailed, standalone protocols.

G cluster_0 Part 1: Bicyclic Core Construction cluster_1 Part 2: Sidechain Installation & Final Product A Cyclohex-2-en-1-ol B TBDMS-protected Cyclohex-2-en-1-ol A->B  Step 1: Protection   C TBDMS-protected Bicyclo[3.1.0]hexan-2-ol B->C  Step 2: Simmons-Smith   D Bicyclo[3.1.0]hexan-2-ol C->D  Step 3: Deprotection   E Bicyclo[3.1.0]hexan-2-one D->E  Step 4: Oxidation   F Ethyl (bicyclo[3.1.0]hexan- 2-ylidene)acetate E->F  Step 5: HWE Olefination   G Ethyl bicyclo[3.1.0]hexan- 2-ylacetate F->G  Step 6: Hydrogenation   H 2-{Bicyclo[3.1.0]hexan- 2-yl}ethan-1-ol (Target Molecule) G->H  Step 7: DIBAL-H Reduction  

Caption: Overall synthetic route to the target molecule.

Experimental Protocols and Scientific Rationale

Step 1: Protection of Cyclohex-2-en-1-ol

Principle: The initial step involves the protection of the hydroxyl group of the starting material as a tert-butyldimethylsilyl (TBDMS) ether. This is a critical maneuver for two primary reasons: 1) It prevents the acidic proton of the alcohol from interfering with the organozinc carbenoid in the subsequent Simmons-Smith reaction, and 2) The bulky silyl ether group enhances solubility in organic solvents. The TBDMS group is chosen for its robust stability across a range of reaction conditions while being readily cleavable with fluoride ions, ensuring orthogonal deprotection later in the synthesis.[1][2]

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Molar Eq.
Cyclohex-2-en-1-ol98.1450.01.0
tert-Butyldimethylsilyl chloride (TBDMS-Cl)150.7260.01.2
Imidazole68.08125.02.5
Anhydrous Dimethylformamide (DMF)73.09--
Diethyl ether74.12--
Saturated aq. NH₄Cl---
Brine---
Anhydrous MgSO₄120.37--

Protocol:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add cyclohex-2-en-1-ol (50.0 mmol, 1.0 eq) and imidazole (125.0 mmol, 2.5 eq).

  • Dissolve the solids in anhydrous DMF (100 mL).

  • Add TBDMS-Cl (60.0 mmol, 1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC (Stain: KMnO₄).

  • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and wash with water (3 x 100 mL) to remove DMF.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: 5% ethyl acetate in hexanes) to yield the TBDMS-protected alcohol as a colorless oil.

Step 2: Diastereoselective Simmons-Smith Cyclopropanation

Principle: This step forms the pivotal bicyclo[3.1.0]hexane core via a Simmons-Smith reaction. This reaction involves an organozinc carbenoid, which adds a methylene group across the alkene.[3] A key element of this transformation is the directing effect of the allylic silyl ether. The oxygen atom coordinates with the zinc reagent, delivering the methylene group to the same face of the ring (syn addition), thus ensuring high diastereoselectivity.[4][5] The Furukawa modification, using diethylzinc (Et₂Zn), is often employed for its higher reactivity and reproducibility compared to the traditional Zn-Cu couple.[3]

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Molar Eq.
TBDMS-protected Cyclohex-2-en-1-ol212.4240.01.0
Diethylzinc (1.0 M in hexanes)123.4988.02.2
Diiodomethane (CH₂I₂)267.8488.02.2
Anhydrous Dichloromethane (DCM)84.93--
Saturated aq. NH₄Cl---
Saturated aq. Rochelle's salt---

Protocol:

  • To a flame-dried 500 mL round-bottom flask under argon, add a solution of the TBDMS-protected alkene (40.0 mmol, 1.0 eq) in anhydrous DCM (150 mL).

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc (1.0 M in hexanes, 88.0 mmol, 2.2 eq) via syringe.

  • In a separate, dry dropping funnel, prepare a solution of diiodomethane (88.0 mmol, 2.2 eq) in anhydrous DCM (50 mL).

  • Add the diiodomethane solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (100 mL).

  • Add saturated aqueous Rochelle's salt (100 mL) and stir vigorously for 1 hour until the white precipitate dissolves and two clear layers form.

  • Separate the layers and extract the aqueous phase with DCM (2 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography (eluent: 2% ethyl acetate in hexanes) to obtain the bicyclic product.

Caption: Concerted "butterfly" transition state in the Simmons-Smith reaction.

Step 3: Deprotection of the Silyl Ether

Principle: The TBDMS group is selectively removed to reveal the secondary alcohol. The high affinity of silicon for fluoride provides the driving force for this reaction.[2] Tetra-n-butylammonium fluoride (TBAF) is the reagent of choice as it is soluble in organic solvents and highly effective.

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Molar Eq.
TBDMS-protected Bicyclo[3.1.0]hexan-2-ol226.4535.01.0
TBAF (1.0 M in THF)261.4742.01.2
Tetrahydrofuran (THF)72.11--
Ethyl Acetate88.11--

Protocol:

  • Dissolve the silyl ether (35.0 mmol, 1.0 eq) in THF (100 mL) in a 250 mL round-bottom flask.

  • Add TBAF solution (1.0 M in THF, 42.0 mmol, 1.2 eq) dropwise at room temperature.

  • Stir the reaction for 2-3 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL), wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The crude alcohol is often of sufficient purity for the next step, or it can be purified by column chromatography (eluent: 30% ethyl acetate in hexanes).

Step 4: Oxidation to Bicyclo[3.1.0]hexan-2-one

Principle: The secondary alcohol is oxidized to the corresponding ketone. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that reliably converts secondary alcohols to ketones without causing over-oxidation or rearrangement of the acid-sensitive cyclopropane ring.[6][7][8] The reaction is typically performed in DCM with an adsorbent like Celite to simplify the workup by adsorbing the chromium byproducts.

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Molar Eq.
Bicyclo[3.1.0]hexan-2-ol112.1730.01.0
Pyridinium chlorochromate (PCC)215.5645.01.5
Celite®-~30 g-
Anhydrous Dichloromethane (DCM)84.93--

Protocol:

  • In a 500 mL flask, suspend PCC (45.0 mmol, 1.5 eq) and Celite® (~30 g) in anhydrous DCM (200 mL).

  • To this stirred suspension, add a solution of bicyclo[3.1.0]hexan-2-ol (30.0 mmol, 1.0 eq) in DCM (50 mL) in one portion.

  • Stir the mixture at room temperature for 2-4 hours. The mixture will turn into a dark brown slurry.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Upon completion, dilute the mixture with diethyl ether (200 mL) and filter through a short pad of silica gel, washing thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be purified by distillation or column chromatography if necessary.

Step 5: Horner-Wadsworth-Emmons (HWE) Olefination

Principle: The HWE reaction is used to convert the newly formed ketone into an α,β-unsaturated ester, extending the carbon chain by two atoms.[9] A phosphonate carbanion, generated by deprotonating triethyl phosphonoacetate with a strong base like sodium hydride (NaH), acts as the nucleophile. This reaction typically shows high E-selectivity for the newly formed double bond.[10]

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Molar Eq.
Bicyclo[3.1.0]hexan-2-one110.1525.01.0
Triethyl phosphonoacetate224.1630.01.2
Sodium Hydride (60% in oil)24.0032.51.3
Anhydrous Tetrahydrofuran (THF)72.11--

Protocol:

  • To a flame-dried, three-necked flask under argon, add NaH (60% dispersion in mineral oil, 32.5 mmol, 1.3 eq).

  • Wash the NaH with anhydrous hexanes (2 x 15 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF (100 mL) and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (30.0 mmol, 1.2 eq) dropwise. Hydrogen gas will evolve. Stir until gas evolution ceases.

  • Add a solution of bicyclo[3.1.0]hexan-2-one (25.0 mmol, 1.0 eq) in THF (25 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding water (50 mL), then extract with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify via flash chromatography (eluent: 10% ethyl acetate in hexanes) to yield the α,β-unsaturated ester.

Step 6: Catalytic Hydrogenation

Principle: The exocyclic carbon-carbon double bond is selectively reduced to a single bond. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method for this transformation.[11] The cyclopropane ring is generally stable under these conditions, provided the reaction is not run under excessively harsh temperatures or pressures.[12]

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Molar Eq.
Ethyl (bicyclo[3.1.0]hexan-2-ylidene)acetate180.2520.01.0
10% Palladium on Carbon (Pd/C)-10 mol %0.1
Ethyl Acetate or Ethanol---
Hydrogen Gas (H₂)2.02--

Protocol:

  • Dissolve the unsaturated ester (20.0 mmol, 1.0 eq) in ethyl acetate (100 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (10 mol % Pd basis) to the solution.

  • Seal the vessel and purge the system with hydrogen gas.

  • Pressurize the vessel with H₂ (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Once complete, carefully vent the hydrogen and purge the system with argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate to yield the saturated ester, which is usually clean enough for the final step.

Step 7: Final Reduction to 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol

Principle: The final step is the reduction of the ethyl ester to the target primary alcohol. Diisobutylaluminum hydride (DIBAL-H) is an excellent reagent for this purpose, as it is a powerful reducing agent that is effective at low temperatures.[13][14] Performing the reaction at -78 °C prevents side reactions and ensures a clean conversion.

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Molar Eq.
Ethyl bicyclo[3.1.0]hexan-2-ylacetate182.2618.01.0
DIBAL-H (1.0 M in hexanes)142.2245.02.5
Anhydrous Dichloromethane (DCM)84.93--
Methanol32.04--
Saturated aq. Rochelle's salt---

Protocol:

  • Dissolve the ester (18.0 mmol, 1.0 eq) in anhydrous DCM (100 mL) in a flame-dried, three-necked flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M in hexanes, 45.0 mmol, 2.5 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quenching: While still at -78 °C, slowly add methanol (~10 mL) to quench the excess DIBAL-H.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add saturated aqueous Rochelle's salt (100 mL) and stir vigorously for 1-2 hours until the gelatinous aluminum salts dissolve and the layers become clear.[15][16]

  • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography (eluent: 40% ethyl acetate in hexanes) to yield 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol.

G cluster_mech DIBAL-H Reduction Mechanism start Ester coord Coordination with Al start->coord DIBAL-H add Hydride Addition coord->add tetra Tetrahedral Intermediate add->tetra hydro Hydrolysis tetra->hydro H₂O Workup prod Primary Alcohol hydro->prod

Caption: Mechanism of ester reduction to a primary alcohol using DIBAL-H.

References

  • Steves, J. E., & Stahl, S. S. (2013). Synthesis of ketones by oxidation of alcohols. Journal of the American Chemical Society, 135(42), 15742-15745. [Link]

  • Andrade, C. K. Z., & Rocha, R. O. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(1), 2-20. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • UCLA. Illustrated Glossary of Organic Chemistry - tBDMS group. [Link]

  • Scribd. Chemistry 206 Advanced Organic Chemistry: Simmons-Smith Reaction: Enantioselective Variants. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Piotr, K., et al. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Advances, 10(23), 13653-13665. [Link]

  • Gómez-Pérez, A., et al. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 26(59), 13354-13358. [Link]

  • Wang, D., et al. (2013). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. Angewandte Chemie International Edition, 52(10), 2824-2828. [Link]

  • Simple Wikipedia. Oxidation of secondary alcohols to ketones. [Link]

  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]

  • Scribd. PCC Oxidation of Alcohols to Carbonyls. [Link]

  • RSC Publishing. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. [Link]

  • ResearchGate. Aerobic oxidation reaction of secondary alcohols to ketones. [Link]

  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]

  • ACS Publications. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction. [Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • ResearchGate. Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. [Link]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • ACS Publications. Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • MDPI. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • ACS Publications. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. [Link]

  • University of Guelph. Alcohol Protecting Groups. [Link]

  • ACS Publications. Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones. [Link]

  • ResearchGate. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt−Ni Alloy Catalyst. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • ResearchGate. Work-up for DIBAL-H reduction (ester-alcohol)? [Link]

  • Taylor & Francis Online. Selective Deprotection of Diphenylmethylsilylethers of Allylic and Benzylic Alcohols. [Link]

  • ScienceDirect. Selective hydrogenation of a double bond of cyclopropylethylenes by di-imine. [Link]

  • Organic Chemistry. Ester to Alcohol - Common Conditions. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • RSC Publishing. The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes. [Link]

  • Chemistry LibreTexts. Catalytic Hydrogenation of Alkenes. [Link]

  • PubMed. Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. [Link]

  • ACS Publications. Cyclopropanation Using Electrons Derived from Hydrogen. [Link]

  • RSC Publishing. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. [Link]

  • ResearchGate. Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. [Link]

Sources

Application Note: Protocol for Simmons-Smith Cyclopropanation to Generate Bicyclo[3.1.0]hexane Cores

[1][2]

Executive Summary & Strategic Importance

The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a conformationally restricted bioisostere for phenyl rings and proline surrogates, significantly improving metabolic stability and receptor selectivity in drug candidates (e.g., mGluR agonists, methanocarba nucleosides).

This Application Note provides a validated, scalable protocol for generating this core via the Furukawa modification of the Simmons-Smith reaction. Unlike the traditional Zinc-Copper (Zn-Cu) couple, which suffers from heterogeneous kinetics and reproducibility issues, the Furukawa method utilizes diethylzinc (

pyrophoric reagent handlingexotherm controlzinc emulsion workup

Mechanistic Logic & Reaction Design

The Zinc Carbenoid Species

The active species in this protocol is iodomethylzinc ethyl (


Hydroxyl-Directed Stereocontrol

For substrates like 3-cyclopenten-1-ol , the reaction is not merely diffusive. The zinc center acts as a Lewis acid, coordinating to the hydroxyl oxygen. This "anchoring" effect delivers the methylene group to the syn face of the olefin via a "butterfly-type" transition state. This mechanism is critical for establishing the relative stereochemistry of the bicyclic core.

Experimental Workflow Diagram

The following diagram outlines the critical logic flow for the reaction, emphasizing safety checkpoints and the specific workup required to break zinc emulsions.

SimmonsSmithWorkflowStartSTART: Inert Atmosphere Setup(N2/Ar Manifold)ReagentPrepReagent Prep (-10°C)DCM + Et2Zn (1.0M)Start->ReagentPrepCarbenoidGenCarbenoid GenerationDropwise CH2I2 Addition(Control Exotherm!)ReagentPrep->CarbenoidGen Maintain < 0°CSubstrateAddSubstrate Addition(Cyclopentenol in DCM)CarbenoidGen->SubstrateAdd White precipitate formsReactionReaction PhaseWarm to RT (2-12h)Monitor via TLC/LCMSSubstrateAdd->ReactionQuenchQuenchSat. NH4Cl (Slow Addition)Reaction->QuenchEmulsionCheckZinc Emulsion Formed?Quench->EmulsionCheckRochelleADD ROCHELLE'S SALT(Potassium Sodium Tartrate)Vigorous Stir >1 hrEmulsionCheck->RochelleYes (Standard)ExtractionPhase Separation & IsolationEmulsionCheck->ExtractionNo (Rare)Rochelle->ExtractionClear biphasic layers

Figure 1: Validated workflow for Furukawa-modified cyclopropanation. Note the critical intervention with Rochelle's salt to resolve zinc emulsions.

Detailed Experimental Protocol

Reagents & Stoichiometry

Substrate: 3-Cyclopenten-1-ol (1.0 equiv) Solvent: Dichloromethane (DCM), anhydrous (0.2 M concentration relative to substrate)

ReagentEquiv.[1][2]RoleCritical Parameter
Diethylzinc (

)
2.0 - 2.5Carbenoid PrecursorPyrophoric. Use 1.0M solution in hexanes.
Diiodomethane (

)
2.0 - 2.5Methylene SourceLight sensitive. Stabilize over Cu wire if stored.
DCM (Anhydrous) N/ASolventMust be dry (<50 ppm

) to prevent

decomposition.
Sat.

ExcessQuenchExothermic neutralization.
Rochelle's Salt ExcessWorkup AdditiveEssential for chelating Zn(II) salts.
Step-by-Step Procedure

Step 1: System Preparation (Safety Critical)

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Flush with dry nitrogen or argon for 15 minutes.

  • Safety Note: Ensure a bucket of sand is nearby in case of

    
     spills. Do not use water to extinguish zinc fires.
    

Step 2: Carbenoid Generation

  • Charge the flask with anhydrous DCM (5 mL per mmol substrate).

  • Cool the solvent to -10°C using an ice/salt bath.

  • Via syringe, carefully add Diethylzinc (1.0 M in hexanes, 2.2 equiv) .

    • Observation: Solution remains clear.

  • Add Diiodomethane (2.2 equiv) dropwise over 10–15 minutes.

    • Caution: This step is exothermic. Maintain internal temperature < 0°C.

    • Observation: A white precipitate (

      
      ) typically forms, indicating active carbenoid generation.
      

Step 3: Substrate Addition

  • Dissolve the substrate (e.g., 3-cyclopenten-1-ol) in a minimal amount of anhydrous DCM.

  • Add the substrate solution dropwise to the reaction mixture at -10°C.

  • Mechanistic Insight: The low temperature favors the coordination of the zinc species to the hydroxyl group before cyclopropanation occurs, enhancing diastereoselectivity.

Step 4: Reaction & Monitoring

  • Remove the cooling bath and allow the reaction to warm to room temperature (RT).

  • Stir for 2–12 hours.

  • Monitor: TLC (stain with KMnO4 or Anisaldehyde) or LCMS. The starting olefin should disappear completely.

Step 5: Quench & Emulsion Breaking (The "Rochelle" Protocol)

  • Cool the mixture back to 0°C.

  • Slowly add saturated aqueous

    
     (approx. 2 mL per mmol substrate). Warning: Vigorous gas evolution (ethane).
    
  • Crucial Step: If a thick, white, sticky emulsion forms (zinc hydroxides), add saturated aqueous Rochelle's salt (Potassium Sodium Tartrate) .

  • Stir vigorously at RT for 1–2 hours .

    • Endpoint: The mixture must separate into two clear, distinct layers (organic and aqueous). Do not attempt to separate before the emulsion breaks.

Step 6: Isolation

  • Separate the layers.[2][3][4][5] Extract the aqueous layer 3x with DCM.

  • Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel). Bicyclo[3.1.0]hexane derivatives are often volatile; avoid prolonged high-vacuum exposure.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Moisture in solventRe-distill DCM or use molecular sieves.

dies instantly with water.
Low Conversion Old

Titrate reagent or use a fresh bottle. Check for white solids in the reagent bottle (oxidation).
Poor Diastereocontrol Temperature too highKeep reaction at -10°C to 0°C for the first 2 hours to maximize coordination.
Product Loss VolatilityThe bicyclic core is compact and volatile. Do not rotovap to dryness at high temp (>30°C).
Purple Color Iodine liberationWash organic layer with 10%

(Sodium Thiosulfate) to remove

.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[6]

    • Source:

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[7] Tetrahedron.

    • Source:

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[6][8][1][2][5][7][9][10]

    • Source:

  • Organic Syntheses (2004).

    
    -Keto Esters: Safety and Handling of Diethylzinc. Organic Syntheses, Coll.[2][3][5] Vol. 10.
    
    • Source:

  • Lévesque, E., et al. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction.[11] Organic Letters.

    • Source:

Reagents for selective reduction of bicyclic esters to primary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Selection of Hydride Donors for the Selective Reduction of Bicyclic Esters

Abstract

The reduction of bicyclic esters to primary alcohols is a pivotal transformation in the synthesis of alkaloids, terpenes, and transition-state mimics. However, the rigid stereochemical environment of bicyclic scaffolds (e.g., norbornanes, bicyclo[2.2.2]octanes) presents unique challenges regarding steric hindrance and chemoselectivity.[1] This guide moves beyond standard textbook methodologies to provide a decision-making framework for reagent selection, focusing on Lithium Aluminum Hydride (LAH) , Lithium Borohydride (LiBH₄) , and Diisobutylaluminum Hydride (DIBAL-H) .[1] It includes self-validating protocols designed to minimize workup emulsions and maximize yield.[1]

Part 1: The Thermodynamic & Kinetic Landscape

Bicyclic esters differ from their linear counterparts due to ring strain and fixed steric trajectories .[1]

  • Steric Approach Control: In systems like bicyclo[2.2.1]heptane (norbornane), the "exo" face is often more accessible than the "endo" face.[1] While reduction to a primary alcohol (

    
    ) removes the carbonyl stereocenter, the rate of hydride attack is kinetically controlled by these steric vectors.
    
  • Chemoselectivity: Bicyclic scaffolds in drug discovery often contain other reducible motifs—lactams, carbamates, or olefins.[1] The choice of reagent must distinguish between the high-energy ester bond and these bystander groups.

Part 2: Reagent Selection Matrix

The following decision matrix allows for rapid selection based on substrate complexity.

ReagentStrengthChemoselectivityKey ApplicationRisk Profile
LiAlH₄ (LAH) HighLowSimple bicyclic esters with no other sensitive groups.[1]Fire hazard; difficult workup (emulsions).[1]
LiBH₄ MediumHighThe "Scalpel": Reduces esters but tolerates 2°/3° amides and lactams.Hydrogen evolution; requires Lewis Acid activation (

).[1]
DIBAL-H TunableMediumLow-temp control; can stop at aldehyde or proceed to alcohol.[1][2]Pyrophoric; requires cryogenic conditions (-78°C).[1]
NaBH₄ + LiCl MediumHighSafer alternative to LiBH₄; generates borohydride in situ.[1]Slow kinetics; requires reflux.[1]
Decision Logic Visualization

ReagentSelector Start Substrate: Bicyclic Ester Sensitive Contains Amide/Lactam? Start->Sensitive Scale Scale > 100g? Sensitive->Scale No LiBH4 Reagent: LiBH4 or NaBH4 + LiCl Sensitive->LiBH4 Yes (Preserve Amide) LAH Reagent: LiAlH4 (Standard Protocol) Scale->LAH No (Bench Scale) DIBAL Reagent: DIBAL-H (Low Temp) Scale->DIBAL Stereo/Temp Control RedAl Reagent: Red-Al (High Solubility) Scale->RedAl Yes (Process Safety)

Figure 1: Decision tree for selecting the optimal hydride donor based on substrate functionality and scale.

Part 3: Detailed Reagent Mechanisms & Protocols

Lithium Aluminum Hydride (LAH): The Baseline

Mechanism: LAH delivers four equivalents of hydride. The aluminum acts as a Lewis acid, coordinating to the carbonyl oxygen to facilitate hydride transfer.[2] Critical Limitation: It will reduce amides to amines and lactams to cyclic amines, destroying the scaffold's functionality if not intended.

Protocol A: General Reduction with Fieser Workup Why this works: The Fieser workup creates a granular, sand-like precipitate of aluminates, avoiding the dreaded "gray sludge" emulsion that traps product.

  • Setup: Flame-dry a 3-neck flask. Purge with

    
    . Add LAH (1.2 equiv per ester group) suspended in dry THF or Et₂O at 0°C.
    
  • Addition: Dissolve bicyclic ester in dry solvent. Add dropwise to the LAH slurry (Exothermic!).

  • Reaction: Warm to RT (or reflux if sterically hindered) for 1-4 hours. Monitor by TLC.[1][2][3][4]

  • The Fieser Quench (Strict Stoichiometry):

    • Cool to 0°C.[1][3][5][6]

    • For every

      
       grams  of LAH used, add:
      
      • 
         mL  Water (slowly!)
        
      • 
         mL  15% NaOH solution[3][5][6][7]
        
      • 
         mL  Water
        
  • Isolation: Warm to RT. Stir vigorously for 15 mins until precipitate turns white and granular. Filter through Celite.[1][2][3][4]

Lithium Borohydride (LiBH₄): The Chemoselective Choice

Mechanism: LiBH₄ is more reactive than NaBH₄ because the


 cation is a stronger Lewis acid than 

, effectively polarizing the ester carbonyl.[8] Crucially, it is not strong enough to reduce tertiary amides or lactams under standard conditions [1].[1]

Protocol B: Selective Reduction of Ester in Presence of Lactam Why this works: This protocol leverages the Lewis acidity of Lithium.[8][9] If LiBH₄ is unavailable, generating it in situ using NaBH₄ + LiCl is a validated alternative [2].[1]

  • Reagent Prep: Dissolve LiBH₄ (2.0 equiv) in dry THF (Ether is also acceptable, but THF is safer).

    • Alternative: Suspend NaBH₄ (2.0 equiv) and LiCl (2.0 equiv) in EtOH/THF.

  • Reaction: Add ester substrate at 0°C.

  • Optimization: If the bicyclic system is hindered, add Methanol (1-2 equiv) carefully.

    • Insight: Methanol forms reactive alkoxy-borohydride species (

      
      ) which are more potent hydride donors than the parent borohydride.[1]
      
  • Quench: Pour into saturated

    
    . Extract with EtOAc.[1][4][10]
    
DIBAL-H: The Controlled Approach

Mechanism: DIBAL-H acts as a Lewis acid first (Al coordinates oxygen) and a hydride donor second. At -78°C, it forms a stable tetrahedral aluminate intermediate.[1][2] Upon warming, this collapses to the alcohol.

Protocol C: Low-Temperature Reduction with Rochelle’s Salt Why this works: Aluminum emulsions are notoriously difficult to break.[1] Rochelle's salt (Potassium Sodium Tartrate) acts as a ligand, chelating the aluminum and forcing a clean phase separation [3].

  • Setup: Cool solution of ester in DCM (or Toluene) to -78°C.

  • Addition: Add DIBAL-H (2.2 equiv for alcohol; 1.1 equiv for aldehyde) dropwise down the side of the flask to pre-cool it.

  • Transition:

    • For Alcohol: Allow to warm to 0°C or RT.

    • For Aldehyde: Quench immediately at -78°C.

  • The Rochelle Workup (Mandatory):

    • Dilute with Ether/DCM.[1]

    • Add excess saturated aqueous Rochelle’s Salt solution.[1]

    • Stir vigorously at RT for 1-3 hours.

    • Visual Cue: The mixture will go from cloudy/opaque to two clear, distinct layers. Do not separate until layers are clear.[1]

Part 4: Visualizing the Workup Workflow

The success of these reductions often depends more on the quench than the reaction itself.

WorkupProtocol Reaction Reaction Complete (Al-Alkoxide Intermediate) QuenchChoice Choose Quench Method Reaction->QuenchChoice Fieser Fieser Method (x g LAH : x mL H2O : x mL NaOH : 3x mL H2O) QuenchChoice->Fieser Standard LAH Rochelle Rochelle's Salt (Sat. K-Na-Tartrate) QuenchChoice->Rochelle DIBAL-H / Large Scale Acid Acidic Workup (Dilute HCl) QuenchChoice->Acid Small Scale / Acid Stable ResultFieser Granular Precipitate (Easy Filtration) Fieser->ResultFieser ResultRochelle Biphasic Chelation (Requires 2h Stirring) Rochelle->ResultRochelle ResultAcid Solubilized Al Salts (Risk of Acid Sensitivity) Acid->ResultAcid

Figure 2: Workflow for aluminum-based hydride workups. The Fieser method is prioritized for LAH, while Rochelle's salt is essential for DIBAL-H.

References

  • Brown, H. C., & Narasimhan, S. (1982).[1] "Lithium Borohydride.[1][9] A Unique, Powerful, and Selective Reducing Agent."[1] Journal of Organic Chemistry. [1]

  • Hamada, Y., et al. (1981).[1] "Selective reduction of esters in the presence of amides using NaBH4-LiCl." Chemical & Pharmaceutical Bulletin.

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis. Wiley.[1] (Standard reference for the Fieser Workup).

  • Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] [1]

  • ACS Chemical Health & Safety. (2024).[1][3] "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction." [1][3]

Sources

Application Note: Stereoselective Synthesis of cis- and trans-2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere for proline and phenyl rings. It is a critical core in Group II metabotropic glutamate receptor (mGluR2/3) agonists (e.g., LY354740, Eglumetad) and antiviral agents.

This Application Note details the stereodivergent synthesis of 2-{bicyclo[3.1.0]hexan-2-yl}ethan-1-ol . The core challenge lies in controlling the relative stereochemistry between the cyclopropane ring and the C2-substituent. We present two complementary protocols:

  • Protocol A (Cis-Selective): Utilizes a hydroxyl-directed Simmons-Smith cyclopropanation.

  • Protocol B (Trans-Selective): Employs steric blocking via bulky silyl protection to enforce anti-addition.

These protocols are designed for high reproducibility, utilizing the Furukawa modification of the Simmons-Smith reaction to avoid the hazards of diazomethane and the inconsistency of the traditional Zn-Cu couple.

Retrosynthetic Analysis & Mechanistic Logic

The stereochemical outcome is dictated by the interaction between the zinc carbenoid species and the substrate's pre-existing chirality.

  • Target Molecule: 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol

  • Precursor: 3-(2-hydroxyethyl)cyclopent-1-ene (Compound 1 )

Stereocontrol Strategy
  • Cis-Pathway (Syn-Direction): The free hydroxyl group on the side chain coordinates with the organozinc reagent (

    
    ), delivering the methylene group to the same face as the substituent. While bishomoallylic direction is weaker than allylic direction, it can be enhanced using non-coordinating solvents (DCM) and higher equivalents of reagent.
    
  • Trans-Pathway (Anti-Blocking): Protecting the alcohol with a bulky group (TBDPS) prevents coordination and sterically shields the syn face, forcing the zinc carbenoid to attack from the anti face.

Figure 1: Bifurcated synthetic pathway showing the mechanistic divergence between chelation-controlled (cis) and sterically-controlled (trans) cyclopropanation.

Experimental Protocols

General Safety Note

Diethylzinc (Et₂Zn) is pyrophoric. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Diiodomethane (


) is light-sensitive and should be purified (destabilized) over copper turnings if significant iodine formation (red color) is observed.
Protocol A: Cis-Selective Synthesis (Chelation Control)

Objective: Synthesis of cis-2-{bicyclo[3.1.0]hexan-2-yl}ethan-1-ol via Hydroxyl-Directed Cyclopropanation.

Reagents:

  • Substrate: 3-(2-hydroxyethyl)cyclopent-1-ene (1.0 equiv)

  • Diethylzinc (1.0 M in hexanes, 5.0 equiv)

  • Diiodomethane (10.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon.

  • Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to substrate).

  • Reagent Formation: Cool the flask to 0 °C. Add Diethylzinc (5.0 equiv) dropwise via syringe. Caution: Exothermic.

  • Carbenoid Generation: Add Diiodomethane (10.0 equiv) dropwise over 20 minutes. A white precipitate (

    
    ) may form. Stir at 0 °C for 15 minutes to generate the Furukawa reagent (
    
    
    
    /
    
    
    ).
  • Substrate Addition: Dissolve the substrate (1.0 equiv) in a minimum amount of anhydrous DCM and add it slowly to the reaction mixture at 0 °C.

    • Scientific Insight: Adding the substrate after forming the active zinc species prevents the formation of zinc alkoxides prior to carbenoid generation, although for directed reactions, pre-mixing Et2Zn and substrate can sometimes enhance coordination. In this protocol, we use excess reagent to ensure rapid conversion.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde).

  • Quench: Cool to 0 °C. Carefully quench with saturated aqueous

    
    . Caution: Vigorous gas evolution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 10%

    
     (to remove iodine), saturated 
    
    
    
    , and brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Outcome:

  • Yield: 75–85%

  • dr (cis:trans): >90:10 (enhanced by the directing effect).

Protocol B: Trans-Selective Synthesis (Steric Control)

Objective: Synthesis of trans-2-{bicyclo[3.1.0]hexan-2-yl}ethan-1-ol via Steric Blocking.

Reagents:

  • Substrate: 3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)cyclopent-1-ene (Protected 1 )

  • Diethylzinc (1.0 M in hexanes, 3.0 equiv)

  • Diiodomethane (6.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Toluene

Procedure:

  • Protection Step (Pre-requisite): Treat 3-(2-hydroxyethyl)cyclopent-1-ene with TBDPS-Cl and Imidazole in DMF to generate the silyl ether. Isolate the protected intermediate.

  • Cyclopropanation Setup: Flame-dry a flask under Argon. Add the protected substrate (1.0 equiv) and anhydrous DCE (0.3 M).

  • Reagent Addition: Cool to -10 °C. Add Diethylzinc (3.0 equiv) followed by Diiodomethane (6.0 equiv) dropwise.

    • Scientific Insight: We use DCE and lower temperatures initially to maximize the steric differentiation. The bulky TBDPS group shields the syn face.

  • Reaction: Warm to room temperature and stir for 18 hours.

  • Quench & Workup: Quench with saturated

    
    . Extract with Et₂O. Wash with brine, dry over 
    
    
    
    .
  • Deprotection: Dissolve the crude silyl ether in THF. Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 2 hours.

  • Purification: Standard aqueous workup followed by chromatography.

Expected Outcome:

  • Yield: 65–75% (over two steps)

  • dr (trans:cis): >95:5 (Steric control is typically more absolute than weak coordination).

Analytical Data & Validation

To validate the stereochemistry, ¹H NMR coupling constants and NOE (Nuclear Overhauser Effect) experiments are essential.

FeatureCis-Isomer (Syn)Trans-Isomer (Anti)
¹H NMR (Cyclopropyl H) High field signals (approx. 0.2–0.8 ppm)High field signals (approx. 0.2–0.8 ppm)
Coupling Constants (

)
Larger

values (approx. 8–10 Hz) due to cis relationship
Smaller

values (approx. 4–6 Hz) due to trans relationship
NOE Correlation Strong NOE between C2-H and Cyclopropyl-endo-HNo NOE between C2-H and Cyclopropyl-endo-H
Rf Value (Silica) Typically lower (more polar due to exposed OH)Typically higher (less polar interaction)

Table 1: Diagnostic analytical parameters for distinguishing cis/trans isomers.

Troubleshooting & Optimization

Problem: Low Diastereoselectivity in Cis-Route
  • Cause: The "bishomoallylic" distance (3 carbons) between the OH and the alkene weakens the zinc coordination.

  • Solution: Add a Lewis Acid additive like Trifluoroacetic acid (1.0 equiv) to the zinc reagent before substrate addition. This forms a mixed species (

    
    ) which is more electrophilic and coordinates more strongly to oxygen lone pairs [1].
    
Problem: Incomplete Conversion
  • Cause: Decomposition of the zinc carbenoid over time.

  • Solution: Add the reagents in portions. Add 50% of the Et₂Zn/CH₂I₂ initially, stir for 4 hours, then add the remaining 50%.

References

  • Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction.[2][3][4] Organic Reactions, 58, 1–415. Link

  • Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist.[5] Journal of Medicinal Chemistry, 40(4), 528–537.[6] Link

  • Yoshikawa, N., et al. (2004).[7] Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters, 45(39), 7261–7264. Link[7]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977–1050.[4] Link

Sources

Application Notes and Protocols: Synthesis of 2-(Bicyclo[3.1.0]hexan-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold and its Functionalization

The bicyclo[3.1.0]hexane framework is a conformationally constrained carbocycle that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable bioisostere for cyclohexane and phenyl rings, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and reduced off-target effects. The unique puckered "boat-like" conformation of the cis-fused isomer distinguishes it from the more flexible chair and boat conformations of cyclohexane. This structural rigidity is crucial for the design of potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

The functionalization of the bicyclo[3.1.0]hexane scaffold is a key strategy for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The introduction of a hydroxyethyl moiety at the C6 "bridgehead" position, to yield 2-(bicyclo[3.1.0]hexan-6-yl)ethanol, provides a versatile handle for further chemical modifications. This primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can be used in ether and ester formation, thus opening avenues for a diverse range of chemical libraries.

This application note details two primary synthetic routes for the hydroxyethylation of the bicyclo[3.1.0]hexane scaffold, providing in-depth protocols for researchers and drug development professionals. The described methodologies are based on established and reliable organic transformations, adapted for this specific bicyclic system.

Synthetic Strategies for Hydroxyethylation

Two robust and versatile synthetic routes have been developed for the preparation of 2-(bicyclo[3.1.0]hexan-6-yl)ethanol. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

  • Route 1: Grignard Reagent Addition to Ethylene Oxide. This classic approach involves the formation of a bicyclo[3.1.0]hexyl Grignard reagent from the corresponding halide, followed by its nucleophilic attack on ethylene oxide. This method provides a direct two-carbon extension to the scaffold.

  • Route 2: Wittig Olefination and Subsequent Hydroboration-Oxidation. This two-step sequence begins with the conversion of bicyclo[3.1.0]hexan-6-one to its exo-methylene derivative via a Wittig reaction. The resulting alkene is then subjected to hydroboration-oxidation to yield the target primary alcohol with anti-Markovnikov regioselectivity.

Route 1: Grignard Reagent Addition to Ethylene Oxide

This route offers a direct and efficient method for the introduction of a hydroxyethyl group. The key steps involve the preparation of a Grignard reagent from a 6-halobicyclo[3.1.0]hexane precursor, followed by its reaction with ethylene oxide.

Reaction Pathway

Grignard_Route Start 6-Bromobicyclo[3.1.0]hexane Grignard Bicyclo[3.1.0]hexan-6-ylmagnesium bromide (Grignard Reagent) Start->Grignard Mg, THF Alkoxide Magnesium alkoxide intermediate Grignard->Alkoxide 1. Ethylene Oxide 2. THF Product 2-(Bicyclo[3.1.0]hexan-6-yl)ethanol Alkoxide->Product H3O+ workup Wittig_Hydroboration_Route Ketone Bicyclo[3.1.0]hexan-6-one Alkene 6-Methylenebicyclo[3.1.0]hexane Ketone->Alkene Ph3P=CH2 (Wittig Reagent) Organoborane Organoborane intermediate Alkene->Organoborane 1. BH3-THF Product 2-(Bicyclo[3.1.0]hexan-6-yl)ethanol Organoborane->Product 2. H2O2, NaOH

Application Note & Protocol: A Scalable Manufacturing Process for Bicyclo[3.1.0]hexane-2-ethanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The bicyclo[3.1.0]hexane motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic candidates due to its ability to present substituents in a well-defined three-dimensional orientation.[1][2][3] This document provides a detailed, scalable, and robust synthetic process for producing bicyclo[3.1.0]hexane-2-ethanol, a key intermediate for the elaboration of advanced pharmaceutical building blocks. The presented strategy leverages a diastereoselective Intramolecular Simmons-Smith (IMSS) cyclopropanation, a method chosen for its high yields, predictability, and amenability to large-scale production.[4][5] We offer step-by-step protocols, process optimization insights, and safety considerations to guide researchers and drug development professionals in the successful implementation of this synthesis.

Strategic Overview: The Intramolecular Simmons-Smith Approach

The synthesis of bicyclic systems often presents challenges in controlling stereochemistry and achieving high efficiency on a large scale. Many reported syntheses of bicyclo[3.1.0]hexane derivatives are not readily amenable to scale-up due to the use of hazardous reagents, expensive catalysts, or purification methods like chromatography that are impractical for manufacturing.[6]

Our selected strategy circumvents these issues by employing an Intramolecular Simmons-Smith (IMSS) reaction. This approach offers several distinct advantages for scalable manufacturing:

  • High Diastereoselectivity: The cyclopropanation is directed by a pre-existing allylic alcohol in the substrate, leading to a single, predictable diastereomer. This minimizes the need for challenging separations of isomeric mixtures.[4]

  • Convergent Synthesis: The process assembles the complex bicyclic core from a readily prepared acyclic precursor, improving overall process efficiency.[3][7]

  • Robust and Scalable Reagents: The use of zinc-based carbenoids, particularly with modern modifications, provides a reliable and well-understood reaction system. While classic Simmons-Smith reactions use a zinc-copper couple, the Furukawa modification using diethylzinc (Et₂Zn) often provides more consistent results, albeit with specific handling requirements.[8]

The overall synthetic workflow is depicted below.

G cluster_0 Process Workflow cluster_1 Starting Material cluster_2 Final Product A Step 1: Precursor Synthesis (Allylic Alcohol 2) B Step 2: Key Cyclopropanation (IMSS Reaction) A->B High Yield C Step 3: Reductive Cleavage (Final Intermediate 4) B->C Diastereoselective FP Bicyclo[3.1.0]hexane-2-ethanol (4) C->FP Purification SM Cyclopent-2-en-1-one (1) SM->A

Caption: High-level overview of the synthetic workflow.

Detailed Synthesis Protocols

Step 1: Synthesis of 1-(2-Iodoallyl)cyclopent-2-en-1-ol (Precursor 2)

This step constructs the acyclic precursor containing both the alkene and the latent zinc carbenoid source, tethered to a stereocenter that will direct the subsequent cyclopropanation.

Reaction Scheme: Cyclopent-2-en-1-one + 2-Iodoallylmagnesium Bromide → 1-(2-Iodoallyl)cyclopent-2-en-1-ol

Materials:

ReagentMolar Eq.MW ( g/mol )Amount (for 100g scale)Notes
Cyclopent-2-en-1-one (1)1.082.10100.0 g (1.22 mol)Commercially available
Magnesium Turnings1.524.3144.4 g (1.83 mol)Activate with I₂ crystal
2,3-Diiodoprop-1-ene1.3335.88536.5 g (1.60 mol)Handle in a fume hood
Anhydrous THF-72.112.5 LDry over molecular sieves
Saturated NH₄Cl (aq)--1.0 LFor quenching
Diethyl Ether-74.122.0 LFor extraction

Protocol:

  • Grignard Reagent Preparation:

    • To a flame-dried 5 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add magnesium turnings (44.4 g).

    • Add a solution of 2,3-diiodoprop-1-ene (536.5 g) in anhydrous THF (1.0 L) to the dropping funnel.

    • Add ~50 mL of the diiodide solution to the magnesium and warm gently to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • 1,2-Addition Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice-water bath.

    • Add a solution of cyclopent-2-en-1-one (100.0 g) in anhydrous THF (1.5 L) dropwise over 2 hours, maintaining the internal temperature below 5 °C.

    • After addition, allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (1.0 L).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 1.0 L).

    • Combine the organic layers, wash with brine (1.0 L), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product 2 . This material is often used in the next step without further purification. Expected yield: >90%.

Step 2: Intramolecular Simmons-Smith (IMSS) Cyclopropanation

This is the key, diastereoselective ring-forming step to construct the bicyclo[3.1.0]hexane core. The hydroxyl group directs the zinc carbenoid to the syn face of the cyclopentene ring.[4][5]

G cluster_0 IMSS Mechanism A Precursor 2 (Allylic Alcohol) B Zinc Carbenoid Complex A->B + Et₂Zn / CH₂I₂ C Transition State (Directed by -OH) B->C Intramolecular Coordination D Product 3 (Bicyclo[3.1.0]hexane) C->D Cyclopropanation

Caption: Directed Intramolecular Simmons-Smith Reaction.

Materials:

ReagentMolar Eq.MW ( g/mol )Amount (for 1.22 mol scale)Notes
Crude Precursor 2 1.0249.99~305 g (1.22 mol)From Step 1
Diethylzinc (Et₂Zn)2.5123.49301 g (2.44 mol)Pyrophoric! Handle with care.
Diiodomethane (CH₂I₂)2.5267.84653 g (2.44 mol)Light sensitive.
Anhydrous Dichloromethane-84.934.0 LDry over CaH₂
Saturated Rochelle's Salt--2.0 LFor quenching

Protocol:

  • Reaction Setup:

    • To a flame-dried 10 L jacketed reactor under a nitrogen atmosphere, add a solution of crude precursor 2 (~305 g) in anhydrous dichloromethane (2.0 L).

    • Cool the solution to 0 °C.

  • Carbenoid Formation and Reaction:

    • CAUTION: Diethylzinc is pyrophoric and must be handled under an inert atmosphere using appropriate techniques (e.g., syringe or cannula transfer).

    • Slowly add diethylzinc (301 g) to the solution while maintaining the temperature at 0 °C.

    • In a separate flask, prepare a solution of diiodomethane (653 g) in anhydrous dichloromethane (2.0 L).

    • Add the diiodomethane solution to the reaction mixture dropwise via an addition funnel over 3-4 hours. A mild exotherm may be observed; maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours. Monitor completion by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous Rochelle's salt (sodium potassium tartrate) solution (2.0 L). This will complex with the zinc salts and break up emulsions.

    • Stir vigorously for 1 hour until the phases are clear.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 1.0 L).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The resulting crude product 3 can be purified by crystallization or used directly if purity is sufficient.

Step 3: Reductive Cleavage to Bicyclo[3.1.0]hexane-2-ethanol (4)

The final step involves the reductive cleavage of the carbon-iodine bond to yield the target ethanol intermediate.

Materials:

ReagentMolar Eq.MW ( g/mol )Amount (for 1.22 mol scale)Notes
Crude Product 3 1.0250.01~305 g (1.22 mol)From Step 2
Lithium Aluminum Hydride (LAH)1.537.9569.4 g (1.83 mol)Reacts violently with water!
Anhydrous THF-72.113.0 LDry over molecular sieves
Ethyl Acetate-88.11~200 mLFor quenching
1 M HCl (aq)--As neededFor pH adjustment

Protocol:

  • Reaction Setup:

    • To a flame-dried 10 L reactor under a nitrogen atmosphere, add anhydrous THF (3.0 L) and cool to 0 °C.

    • CAUTION: LAH is highly reactive. Add it in portions to the cold THF.

    • Slowly add lithium aluminum hydride (69.4 g) in portions, ensuring the temperature remains below 10 °C.

  • Reduction:

    • Prepare a solution of crude product 3 (~305 g) in anhydrous THF (1.0 L).

    • Add this solution dropwise to the LAH suspension over 2 hours, maintaining the temperature at 0 °C.

    • After addition, warm the reaction to room temperature and stir for 4 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to 0 °C.

    • Quench the reaction extremely carefully by the sequential, dropwise addition of:

      • Water (70 mL)

      • 15% aqueous NaOH (70 mL)

      • Water (210 mL)

    • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude final product 4 .

    • Purification can be achieved by vacuum distillation or crystallization to yield the final, scalable intermediate.

Process Optimization and Scalability

ParameterLaboratory Scale ApproachScalable Manufacturing ApproachRationale
Purification Flash column chromatographyCrystallization or DistillationChromatography is not economically viable for large quantities. Developing a crystallization protocol is critical for achieving high purity at scale.[9]
Reagent Handling Syringe transfer of Et₂ZnEngineered transfer systems (e.g., closed-system pumps)Minimizes risk of exposure to air for pyrophoric reagents, ensuring safety and reagent integrity.
Process Control TLC/LC-MS monitoringIn-situ monitoring (e.g., ReactIR, Raman)Provides real-time data on reaction kinetics and endpoint, improving batch-to-batch consistency and preventing failed reactions.
Quenching Standard lab quenchControlled addition with robust cooling; use of specific agents like Rochelle's saltManages exotherms and prevents formation of intractable emulsions, which can be a major issue in large reactors.
Solvent Use Dichloromethane, Diethyl EtherEvaluate greener solvent alternatives (e.g., 2-MeTHF, CPME)Improves the environmental footprint of the process and can simplify downstream processing.
Process Flow Isolate each intermediate"Telescope" steps where possible (e.g., using crude from one step directly in the next)Reduces unit operations, solvent waste, and processing time, leading to significant cost savings.[10]

Conclusion

The synthetic route detailed herein provides a robust and scalable pathway to bicyclo[3.1.0]hexane-2-ethanol, a valuable intermediate for pharmaceutical research and development. By focusing on a diastereoselective intramolecular cyclopropanation and employing scalable work-up procedures, this process is designed to be efficient and reproducible. The provided protocols serve as a foundational guide, and further process optimization, particularly in crystallization and solvent selection, can lead to even greater efficiency and cost-effectiveness in a manufacturing environment.

References

  • Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. (n.d.). Academia.edu. Retrieved February 25, 2026, from [Link]

  • Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. (2022, December 9). Organic Letters - ACS Publications. Retrieved February 25, 2026, from [Link]

  • Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. (2022, December 9). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022, June 29). Beilstein Journals. Retrieved February 25, 2026, from [Link]

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2022, March 31). MDPI. Retrieved February 25, 2026, from [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. (n.d.). Chemical Science (RSC Publishing). Retrieved February 25, 2026, from [Link]

  • Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes. (2010, February 17). PubMed. Retrieved February 25, 2026, from [Link]

  • TMG catalyzed cyclopropanation of cyclopentenone. Illustration by a simple synthesis of bicyclo[3.1.0]hexane-2-one derivatives. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. (2010, January 21). Journal of the American Chemical Society - ACS Publications. Retrieved February 25, 2026, from [Link]

  • Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 25, 2026, from [Link]

  • Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto. (n.d.). Google Patents.
  • Simmons–Smith reaction. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes. (n.d.). Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. (2024, February 15). Barashkova. Retrieved February 25, 2026, from [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. (2025, February 4). VeriXiv. Retrieved February 25, 2026, from [Link]

  • 2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. (n.d.). ChemRxiv. Retrieved February 25, 2026, from [Link]

  • (PDF) Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. (2019, October 7). ResearchGate. Retrieved February 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity in Sterically Hindered Bicyclic Reductions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for troubleshooting challenging reduction reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering low reactivity and stereoselectivity issues when reducing sterically hindered bicyclic compounds. The rigid, three-dimensional nature of these substrates often presents significant challenges to achieving desired outcomes. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome these common experimental hurdles. Each recommendation is grounded in mechanistic principles and supported by authoritative references to ensure scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My standard sodium borohydride (NaBH₄) reduction of a hindered bicyclic ketone is extremely sluggish or failing to proceed. What is the likely cause and what are my immediate next steps?

A1: The primary culprit is almost certainly steric hindrance. Sodium borohydride (NaBH₄), while a versatile and mild reducing agent, is often too sterically bulky to efficiently approach a hindered carbonyl carbon within a rigid bicyclic framework.[1][2] The hydride delivery is kinetically disfavored due to non-bonding interactions with the surrounding molecular scaffold.

Immediate Troubleshooting Steps:

  • Increase Reactivity with a Stronger Hydride Donor: Switch to lithium aluminum hydride (LiAlH₄). LiAlH₄ is a significantly more potent reducing agent than NaBH₄ and can often overcome moderate steric barriers.[3][4] Be mindful that LiAlH₄ is not chemoselective and will reduce other functional groups like esters and amides. All reactions with LiAlH₄ must be conducted under strictly anhydrous conditions.[4]

  • Employ a Less Hindered, More Reactive Borohydride: Consider using lithium borohydride (LiBH₄), which is more reactive than NaBH₄ and can be effective for more hindered ketones.

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[4] However, this may also lead to a decrease in stereoselectivity and the formation of side products.

Here is a decision-making workflow for this initial troubleshooting:

G start Initial Observation: Low/No Reactivity with NaBH₄ check_sterics Hypothesis: Steric Hindrance start->check_sterics stronger_hydride Strategy 1: Use a Stronger Hydride Reagent (e.g., LiAlH₄) check_sterics->stronger_hydride temp_increase Strategy 2: Increase Reaction Temperature check_sterics->temp_increase outcome_success Successful Reduction stronger_hydride->outcome_success outcome_fail Still Low Reactivity/ Side Products stronger_hydride->outcome_fail Consider chemoselectivity issues temp_increase->outcome_success temp_increase->outcome_fail Consider stereoselectivity issues

Caption: Initial troubleshooting workflow for low reactivity.

Q2: I've switched to LiAlH₄, but the reaction is still slow and I'm concerned about the lack of chemoselectivity. How can I enhance reactivity while maintaining better control?

A2: This is a classic challenge. When even a powerful, unhindered reagent like LiAlH₄ struggles, it's time to consider more specialized, sterically demanding reagents that can offer a different approach to the hindered carbonyl.

Advanced Strategies:

  • Utilize Sterically Hindered Hydride Reagents for Enhanced Selectivity: Counterintuitively, a bulky reducing agent can sometimes be more selective. These reagents approach the carbonyl from the less hindered face, often leading to a single diastereomer.[5]

    ReagentCommon NameKey Characteristics
    Lithium tri-sec-butylborohydrideL-Selectride®A highly sterically hindered hydride source, excellent for stereoselective reductions of cyclic and bicyclic ketones.
    Lithium tri(tert-butoxy)aluminum hydrideLTBAA less reactive, more selective version of LiAlH₄.[5]
    Diisobutylaluminum hydrideDIBAL-HOften used for the reduction of esters to aldehydes, but can be effective for hindered ketones at low temperatures.
  • Meerwein-Ponndorf-Verley (MPV) Reduction: This is a reversible, aluminum-catalyzed transfer hydrogenation that is highly chemoselective for aldehydes and ketones.[6][7] It is particularly well-suited for hindered substrates where hydride reagents fail. The reaction is driven to completion by using a large excess of a sacrificial alcohol like isopropanol and distilling off the acetone byproduct.[8]

Experimental Protocol: Meerwein-Ponndorf-Verley Reduction of a Hindered Bicyclic Ketone

  • Setup: Assemble a flame-dried flask equipped with a distillation head, condenser, and receiving flask. Maintain a dry, inert atmosphere (N₂ or Ar).

  • Reagents: To the flask, add the hindered bicyclic ketone (1 eq.), anhydrous isopropanol (10-20 eq.), and aluminum isopropoxide (1-2 eq.).

  • Reaction: Heat the mixture to a gentle reflux. Slowly distill off the acetone as it forms to drive the equilibrium toward the product.

  • Monitoring: Track the reaction's progress using TLC or GC analysis.

  • Workup: After completion, cool the reaction, quench with dilute HCl, and extract the product with an appropriate organic solvent.

  • Purification: Purify the resulting alcohol via column chromatography or recrystallization.

Q3: My bicyclic system contains an α,β-unsaturated ketone. Standard hydride reduction is leading to a mixture of 1,2- and 1,4-addition products. How can I selectively reduce the carbonyl to the allylic alcohol?

A3: This requires a specialized method that favors 1,2-reduction over conjugate (1,4-) addition. The Luche reduction is the gold standard for this transformation.[9]

The Luche Reduction:

The Luche reduction employs sodium borohydride in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[10][11]

  • Mechanism of Selectivity: The "hardness" of the hydride reagent is modified. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and making it a "harder" electrophile. Methanol, the solvent, also plays a key role by forming a trimethoxyborohydride species, which is a "harder" nucleophile. This combination strongly favors the "hard-hard" interaction of a 1,2-addition.[9]

G cluster_luche Luche Reduction Pathway cluster_standard Standard NaBH₄ Pathway enone α,β-Unsaturated Bicyclic Ketone activation Carbonyl Activation (Harder Electrophile) enone->activation cecl3 CeCl₃ (Lewis Acid) cecl3->activation 1_2_addition 1,2-Hydride Addition activation->1_2_addition nabh4_meoh NaBH₄ in MeOH hard_hydride Formation of NaBH(OMe)₃ (Harder Nucleophile) nabh4_meoh->hard_hydride hard_hydride->1_2_addition allylic_alcohol Allylic Alcohol Product 1_2_addition->allylic_alcohol enone2 α,β-Unsaturated Bicyclic Ketone 1_4_addition 1,4-Conjugate Addition (Soft-Soft Interaction) enone2->1_4_addition nabh4 NaBH₄ (Soft Nucleophile) nabh4->1_4_addition saturated_ketone Saturated Ketone (Side Product) 1_4_addition->saturated_ketone

Caption: Comparison of Luche vs. standard NaBH₄ reduction pathways.

Q4: I need to completely remove the carbonyl group to form a methylene (C=O → CH₂), but my bicyclic compound is sensitive to the harsh acidic conditions of a Clemmensen reduction. What are my options?

A4: The Wolff-Kishner reduction is the classic alternative to the Clemmensen reduction, as it is performed under strongly basic conditions.[12][13] This makes it ideal for substrates with acid-labile functional groups.

Comparing Deoxygenation Methods:

MethodReagents & ConditionsSuitable for...Unsuitable for...
Clemmensen Reduction Zn(Hg), conc. HCl, heatAcid-stable substratesAcid-labile substrates (e.g., acetals, some protecting groups)
Wolff-Kishner Reduction H₂NNH₂, KOH, high-boiling solvent (e.g., ethylene glycol), heatBase-stable substratesBase-labile substrates (e.g., esters, some halides)

Protocol: Wolff-Kishner Reduction

  • Hydrazone Formation: Dissolve the bicyclic ketone in a high-boiling solvent like diethylene glycol and add hydrazine hydrate. Heat the mixture to form the hydrazone intermediate.

  • Deoxygenation: Add a strong base, such as potassium hydroxide (KOH), and increase the temperature (typically >180 °C). The reaction is driven by the evolution of nitrogen gas.

  • Workup: Cool the reaction mixture, dilute with water, and extract the product.

  • Purification: Purify the resulting hydrocarbon by distillation or chromatography.

Q5: My reduction is yielding a mixture of diastereomers. How can I improve the stereoselectivity, specifically to favor the thermodynamically more stable alcohol?

A5: Achieving high diastereoselectivity is a common goal, especially in the synthesis of complex molecules. The choice of reducing agent and reaction conditions is critical.

Strategies for High Diastereoselectivity:

  • Bulky Reducing Agents: As mentioned in A2, sterically demanding reagents like L-Selectride® will preferentially attack the less hindered face of the carbonyl, often leading to a single major diastereomer.[5] The classic example is the reduction of camphor, where attack from the less-hindered endo face yields isoborneol as the major product.[1][2]

  • Dissolving Metal Reductions: For certain bicyclic systems, particularly enones, dissolving metal reductions (e.g., lithium or sodium in liquid ammonia) can provide high diastereoselectivity.[14][15] The stereochemical outcome is often dictated by the protonation of an intermediate radical anion, which typically occurs to form the most stable product.[16]

  • Directed Hydrogenation: If your bicyclic molecule has a directing group (e.g., a hydroxyl or amine) near the reaction center, you may be able to use catalytic hydrogenation with a heterogeneous catalyst (like Rh/C).[17] The directing group can coordinate to the metal surface, guiding the delivery of hydrogen from a specific face.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (n.d.). Unusual stereoselectivity in the reduction of bicyclo[3.3.0]oct-2-en-8-one by Thermoanaerobiumbrockii alcohol dehydrogenase. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Metal in ammonia reduction of bicyclic enones. Thieme. Retrieved from [Link]

  • Jeppsson, H., et al. (2002). An improved stereoselective reduction of a bicyclic diketone by Saccharomyces cerevisiae combining process optimization and strain engineering. PubMed. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Reduction of Camphor. Retrieved from [Link]

  • Brainly. (2023, February 24). Why is isoborneol the major product in the reduction of camphor with borohydride?. Retrieved from [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Selective Reductions. VIII. The Stereochemistry of Reduction of Cyclic and Bicyclic Ketones by the Alkoxy-Substituted Lithium Aluminum Hydrides. Journal of the American Chemical Society. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Chemoselective Luche-type reduction of α,β-unsaturated ketones by aluminium hydride catalysis. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]

  • Kim, S., Ahn, K. H., & Chung, Y. W. (1982). The stereochemistry of reduction of cyclic and bicyclic ketones by lithium diisobutyl-tert-butylaluminum hydride. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

  • Alves, L. C., & da Silva, V. M. (2010). Reaction of camphor with sodium borohydride: A strategy to introduce the stereochemical issues of a reduction reaction. ResearchGate. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Wolff-Kishner vs. Clemmensen: A Comparative Look at Reduction Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

  • ScienceDirect. (2025, October 21). Aldehydes as reducing agents: Reductive alkylation of ketones. Retrieved from [Link]

  • ACG Publications. (2018). Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. Retrieved from [Link]

  • YouTube. (2020, February 29). Luche Reduction. Retrieved from [Link]

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 26). Oxidation-Reduction Reactions of Organic Compounds- An Overview. Retrieved from [Link]

  • Quora. (2021, July 31). What is the main difference between Clemmensen's and Wolf-K. K. reduction?. Retrieved from [Link]

  • ResearchGate. (2025, November 4). Aldehydes as reducing agents: Reductive alkylation of ketones. Retrieved from [Link]

  • Troy University. (n.d.). Reduction of Camphor. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Retrieved from [Link]

  • MDPI. (2016, July 19). Zr-Based MOF-808 as Meerwein–Ponndorf–Verley Reduction Catalyst for Challenging Carbonyl Compounds. Retrieved from [Link]

  • Chemguide. (2015, November). Reduction of aldehydes and ketones. Retrieved from [Link]

  • Scribd. (n.d.). Dissolving Metal Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 27). Clemmensen reduction vs. Wolff-Kishner reduction. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 2 Reduction of Camphor. Retrieved from [Link]

  • Brown, H. C., & Krishnamurthy, S. (1974). Selective reductions. XX. Stereochemistry of the reduction of cyclic, bicyclic, and polycyclic ketones by dialkylboranes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Cyclic and Bicyclicc Ketones by Complex Metal Hydrides. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. Retrieved from [Link]

  • PubMed. (2015, August 21). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2006, March 1). Birch and other (Dissolving) Metal Reductions. Retrieved from [Link]

  • PubMed. (2023, November 27). Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2 -Responsive Support. Retrieved from [Link]

  • ChemRxiv. (n.d.). Diastereoselective Heterogeneous Hydrogenation of Bicyclic Arenes Directed by Amines and Alcohols. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-BICY-310-ACID Subject: Decomposition and Structural Integrity under Acidic Conditions Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active / Guide Published

Executive Summary & Diagnostic Triage

The Core Issue: Users frequently report yield loss or the appearance of unidentified peaks during the handling of 2-{bicyclo[3.1.0]hexan-2-yl}ethan-1-ol (referred to herein as Compound BHE ). The bicyclo[3.1.0]hexane scaffold contains a fused cyclopropane ring.[1][2] While kinetically stable under neutral conditions, this ring possesses significant "banana bond" strain (approx. 27 kcal/mol).

Under acidic conditions (pH < 4), the distal hydroxyl group facilitates a cascade of carbocation-mediated rearrangements. The cyclopropane ring acts as an internal nucleophile, leading to ring opening or expansion.

Quick Diagnostic: Is your sample compromised?

If you observe the following symptoms after exposure to acidic media (HCl, H₂SO₄, unbuffered silica gel, or acidic HPLC mobile phases):

SymptomLikely Chemical Event
New Olefinic Peaks (NMR) Dehydration followed by ring opening (formation of cyclohexadienes or vinyl-cyclopentanes).
Mass Shift (-18 Da) Dehydration (

) to form the alkene precursor.
Mass Shift (+18 Da / Isomer) Acid-catalyzed hydration/solvolysis opening the cyclopropane ring (formation of diols).
TLC Smearing Polymerization of generated dienes.

Mechanistic Insight: The "Why"

To troubleshoot effectively, one must understand the failure mode. The instability is not random; it is driven by the homo-cyclopropylcarbinyl rearrangement .

The Pathway to Decomposition
  • Protonation: The terminal alcohol is protonated (

    
    ).
    
  • Dehydration & Migration: Loss of water generates a primary carbocation. Through a rapid 1,2-hydride shift, the charge migrates to the position

    
     to the ring.
    
  • Walsh Orbital Overlap: The vacant p-orbital of the cation interacts with the bent Walsh orbitals of the cyclopropane ring.

  • Ring Scission: The strain is relieved by breaking the internal cyclopropane bond, leading to skeletal rearrangement (often to a cyclohexene derivative).

Visualization: Acid-Catalyzed Failure Mode

The following diagram illustrates the critical failure pathway you must avoid.

G Alcohol Starting Material (Compound BHE) Protonated Protonated Species (-OH2+) Alcohol->Protonated H+ (pH < 4) Safe Stable Storage (pH 7-8) Alcohol->Safe Buffered Conditions Cation Carbocation Intermediate Protonated->Cation - H2O (Dehydration) Rearranged Ring-Opened Product (Cyclohexene) Cation->Rearranged Walsh Orbital Assisted Cleavage

Figure 1: Mechanism of acid-mediated decomposition showing the transition from stable alcohol to rearranged alkene.

Standard Operating Procedures (SOPs)

Protocol A: Safe Purification (Chromatography)

Avoid unbuffered silica gel, which is naturally acidic (pH ~5).

  • Pre-treatment: Slurry silica gel in a solvent containing 1% Triethylamine (Et₃N) or 1% aqueous Ammonium Hydroxide.

  • Mobile Phase: Add 0.1% Et₃N to your eluent system (e.g., Hexanes/EtOAc + 0.1% Et₃N).

  • Validation: Spot a TLC plate. If the compound streaks or stays at the baseline compared to a neutral standard, the silica is still too acidic.

Protocol B: Reaction Workup (Quenching)

Never quench reactions involving BHE with strong mineral acids (HCl).

  • Cooling: Cool the reaction mixture to 0°C.

  • Quench Agent: Use Saturated Ammonium Chloride (

    
    ) or Phosphate Buffer (pH 7.0).
    
    • Why?

      
       is mildly acidic (pH ~5-6) but usually safe for short durations at low temp. Phosphate buffer is safer.
      
  • Extraction: Extract immediately into an organic solvent (DCM or EtOAc) and wash with Saturated Sodium Bicarbonate (

    
    ) to ensure neutral pH.
    
Protocol C: HPLC Analysis

Standard 0.1% TFA (Trifluoroacetic acid) methods will degrade BHE on-column.

ParameterRecommended Setting
Mobile Phase Modifier 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Formic Acid (only if contact time < 5 min).
Column Temperature Keep

. Higher temps accelerate rearrangement.
Sample Diluent Acetonitrile/Water (Neutral). Avoid pure MeOH (solvolysis risk).

Troubleshooting Decision Tree

Use this logic flow to determine the appropriate handling method for your specific experiment.

DecisionTree Start Start: Handling Compound BHE Q1 Is Acid Catalysis Required? Start->Q1 Lewis Can you use a Lewis Acid? Q1->Lewis Yes Purification Purification Step? Q1->Purification No MildLA Use mild Lewis Acid (e.g., MgBr2, Zn(OTf)2) Lewis->MildLA Yes StrongAcid STOP. High Risk of Ring Opening. Lewis->StrongAcid No (Must use Bronsted) BufferedSiO2 Use Et3N-Buffered Silica or Alumina (Neutral) Purification->BufferedSiO2 Chromatography Storage Store in Benzene/Pyridine or Solid @ -20°C Purification->Storage Storage

Figure 2: Decision matrix for selecting reagents and purification methods to maintain structural integrity.

Frequently Asked Questions (FAQ)

Q1: Can I use the Jones Reagent to oxidize the alcohol to the acid? A: No. Jones reagent contains sulfuric acid. This will destroy the bicyclic ring before oxidation is complete.

  • Alternative: Use Dess-Martin Periodinane (DMP) or TEMPO/BAIB oxidation. These occur under neutral or mildly basic conditions, preserving the cyclopropane [1].

Q2: I see a peak at M-18 in my LC-MS. Is this my product? A: It is likely the dehydration product (alkene). If you used an acidic mobile phase (like 0.1% TFA), this dehydration likely happened inside the mass spectrometer source or on the column. Rerun with an Ammonium Acetate buffer to confirm if the parent peak (M+H or M+Na) returns.

Q3: Is the molecule stable in deuterated chloroform (


)? 
A: 

often becomes acidic over time (forming DCl/HCl).
  • Fix: Filter your

    
     through basic alumina before dissolving your sample, or use 
    
    
    
    (Benzene-d6) which is non-acidic and provides excellent NMR resolution for bicyclic systems.

Q4: Why is the cyclopropane ring so sensitive if it's fused? A: In the bicyclo[3.1.0] system, the bridgehead bonds have high p-character (Walsh orbitals). They behave electronically like a carbon-carbon double bond. Just as alkenes react with acids, this "pseudo-double bond" attacks electrophiles (protons), leading to bond cleavage [2].

References

  • Deng, J., et al. (2019). "Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes." Chemical Science.

    • Relevance: Establishes stability limits and synthesis under photoredox (neutral) conditions.
  • Wiberg, K. B. (1968). "The Structures and Properties of Bicyclo[3.1.0]hexane Derivatives." Journal of the American Chemical Society.[3]

    • Relevance: Foundational text on the strain energy and acid-sensitivity of the "banana bonds" in this scaffold.
  • Gensini, M., et al. (2004). "Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives." Tetrahedron Letters.

    • Relevance: Details synthetic routes for pharmaceutical analogs (mGluR agonists) avoiding acidic steps.
  • Asahara, H. (2010).[3] "Mechanistic Study on Acid-Catalyzed Novel Rearrangement of Homobenzoquinone Epoxide." Osaka University Thesis.

    • Relevance: Provides mechanistic evidence for acid-catalyzed ring opening in fused cyclopropane-oxygen

Sources

Validation & Comparative

Comparative Guide: 1H NMR Stereochemical Assignment of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol Isomers

[1]

Executive Summary

The bicyclo[3.1.0]hexane scaffold is a privileged motif in drug discovery, serving as a conformationally restricted bioisostere for proline and cyclopentane in glutamate receptor agonists (e.g., LY354740) and antiviral nucleosides. However, the efficacy of these agents is strictly governed by their stereochemistry.

This guide provides a definitive technical comparison between the Endo (Syn) and Exo (Anti) isomers of 2-{bicyclo[3.1.0]hexan-2-yl}ethan-1-ol.[1] Unlike flexible alkyl chains, this rigid bicyclic system offers distinct NMR signatures derived from the magnetic anisotropy of the cyclopropane ring and the "boat-like" puckering of the cyclopentane ring. We delineate a self-validating protocol to distinguish these isomers using 1H NMR coupling constants (

Structural Definitions & Alternatives

Before interpreting spectra, one must define the "alternatives"—the two diastereomers created by the relative orientation of the hydroxyethyl side chain at position C2.

  • Isomer A: Endo-2-(2-hydroxyethyl) (Syn) [1]

    • The hydroxyethyl side chain is on the same face as the cyclopropane ring (cis-fused).

    • The C2-methine proton (H2) is Exo (anti to the cyclopropane).

  • Isomer B: Exo-2-(2-hydroxyethyl) (Anti) [1]

    • The hydroxyethyl side chain is on the opposite face of the cyclopropane ring (trans-fused).

    • The C2-methine proton (H2) is Endo (syn to the cyclopropane).

Note: Bicyclo[3.1.0]hexane predominantly adopts a boat conformation to minimize eclipsing interactions.[1][2] This fixes the dihedral angles, making


-coupling analysis reliable.

Comparative Analysis: Spectral Signatures

The following table summarizes the key 1H NMR differentiators. These values are derived from established Karplus relationships for bicyclo[3.1.0] systems and analog data (e.g., sabinene hydrate, thujanol).

Table 1: Key NMR Discriminators
FeatureEndo Isomer (Syn-Sidechain) Exo Isomer (Anti-Sidechain) Mechanistic Cause
H2 Proton Shift Downfield (

~1.8 - 2.2 ppm)
Upfield (

~1.2 - 1.5 ppm)
Anisotropy: In the Exo isomer, H2 is Endo (cis to cyclopropane) and shielded by the ring current.[1]
H6-Endo Shift Shielded (Upfield)Deshielded (Relative)Steric Compression: The Endo side chain compresses H6-endo, altering its electronic environment.[1]

Coupling
Small (

Hz)
Large (

Hz)
Karplus Angle: H2(exo)-H1 dihedral is ~90° (min coupling).[1] H2(endo)-H1 dihedral is ~0-20° (max coupling).[1]
NOE Signal Strong NOE: Sidechain

H6-endo
Strong NOE: Sidechain

H1/H5
Proximity: Direct spatial distance check.
The "Gold Standard" Validation: NOESY/ROESY

While chemical shifts can vary with solvent, NOE correlations provide absolute stereochemical proof.

  • For the Endo Isomer: The ethylene linker protons (

    
    ) will show a cross-peak with the H6-endo  proton (the proton on the cyclopropane ridge pointing "down" into the boat).
    
  • For the Exo Isomer: The ethylene linker points away from the cyclopropane. You will observe NOE correlations between the linker and the bridgehead protons (H1/H5 ), but absent correlations to H6.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol includes self-validation steps.

Sample Preparation
  • Solvent: Use Benzene-

    
     (
    
    
    )
    instead of Chloroform-
    
    
    (
    
    
    ) if possible. Benzene often resolves the overlapping multiplets of the cyclopentane ring protons via Anisotropic Solvation-Induced Shifts (ASIS).
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (prevent shimming artifacts).

Acquisition Parameters (600 MHz recommended)
  • 1D Proton: 64 scans, relaxation delay (

    
    ) > 5s to ensure accurate integration.
    
  • 1D NOE (Selective): Irradiate the H6-endo resonance (usually the most upfield signal, ~0.2-0.6 ppm).

    • Validation: If the side chain protons enhance, it is the Endo isomer.

  • 2D NOESY: Mixing time (

    
    ) = 500-800 ms.[1]
    
Step-by-Step Assignment Workflow

NMR_WorkflowStartCrude Product MixtureHPLCHPLC Separation(Chiral or Silica)Start->HPLCNMR_PrepSample Prep in C6D6(Benzene-d6)HPLC->NMR_PrepOneD_NMR1D 1H NMR AcquisitionNMR_Prep->OneD_NMRCheck_H6Identify H6-endo(High field: 0.0-0.6 ppm)OneD_NMR->Check_H6Decision_JMeasure J(H1, H2)Coupling ConstantCheck_H6->Decision_JResult_ExoIsomer B: EXO-Sidechain(H2 is Endo, J ~ 6-8 Hz)Decision_J->Result_ExoLarge JResult_EndoIsomer A: ENDO-Sidechain(H2 is Exo, J < 2 Hz)Decision_J->Result_EndoSmall JNOE_Check2D NOESY / 1D NOE(Validation Step)Result_Exo->NOE_CheckResult_Endo->NOE_CheckFinalFinal AssignmentNOE_Check->FinalConfirm withSpatial Data

Figure 1: Analytical workflow for stereochemical assignment of bicyclo[3.1.0] derivatives.

Mechanistic Logic: The Karplus & Anisotropy Relationship

Understanding why the signals shift allows you to troubleshoot anomalous data.[1]

The Cyclopropane Anisotropy Cone

The cyclopropane ring generates a magnetic field induced by electron circulation.[1] Regions directly "above" or "below" the ring plane are shielded (shifted upfield/lower ppm). Regions in the plane of the ring are deshielded .

  • Exo-Isomer (H2 is Endo): The H2 proton sits directly in the shielding cone of the cyclopropane ring. Result: H2 appears unusually upfield.[1]

  • Endo-Isomer (H2 is Exo): The H2 proton is outside this cone. Result: H2 appears in the normal alkyl range.[1]

Conformational Locking (Graphviz)

The following diagram illustrates the spatial logic used to determine the coupling constants.

Stereochemistry_LogicCoreBicyclo[3.1.0]hexane Core(Boat Conformation)Iso_EndoENDO Isomer(Sidechain Cis to Ring)Core->Iso_EndoIso_ExoEXO Isomer(Sidechain Trans to Ring)Core->Iso_ExoDihedral_EndoH1-C1-C2-H2 Angle~90 degreesIso_Endo->Dihedral_EndoGeometryDihedral_ExoH1-C1-C2-H2 Angle~0-20 degreesIso_Exo->Dihedral_ExoGeometryCoupling_EndoJ(1,2) = 0-2 Hz(Min Coupling)Dihedral_Endo->Coupling_EndoKarplus EqCoupling_ExoJ(1,2) = 6-9 Hz(Max Coupling)Dihedral_Exo->Coupling_ExoKarplus Eq

Figure 2: Logic tree linking 3D geometry to observable coupling constants (Karplus relationship).

References

  • BenchChem. (2025).[1][2] Conformational Analysis of 6-Oxabicyclo[3.1.0]hexane Derivatives: An In-depth Technical Guide. Retrieved from

  • Rees, J. C., & Whittaker, D. (1981).[1][3] The conformations of bicyclo[3.1.0]hexane derivatives by 1H and 13C NMR. Organic Magnetic Resonance.[1][2][3][4][5][6] Retrieved from

  • Jacobson, K. A., et al. (2000).[1] Methanocarba analogues of nucleosides: Synthesis and conformational analysis. Journal of Medicinal Chemistry. (Contextual grounding for bicyclo[3.1.0] puckering).

  • NIST WebBook. (2025). Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)- (Sabinene Hydrate).[1][7][8] Retrieved from

Structural Elucidation of 2-Substituted Bicyclo[3.1.0]hexane Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclo[3.1.0]hexane scaffold represents a "privileged structure" in modern drug design, valued for its ability to freeze bioactive conformations of flexible ligands (e.g., glutamate, nucleosides). However, the introduction of a hydroxyl group at the C2 position creates significant stereochemical complexity, introducing potential endo/exo isomerism and influencing the critical "pucker" of the cyclopentane ring (North vs. South conformation).

This guide objectively compares the three primary methodologies for resolving these structures—Single Crystal X-Ray Diffraction (SC-XRD), NMR Spectroscopy, and Vibrational Circular Dichroism (VCD)—and provides a field-validated workflow for analyzing these difficult-to-crystallize oily alcohols.

Part 1: The Conformational Challenge

Unlike the chair-preferring cyclohexane, the bicyclo[3.1.0]hexane system is highly strained. The fusion of the three-membered cyclopropane ring imparts a rigid constraint, forcing the five-membered ring into a boat-like conformation to minimize eclipsing interactions.

The "North/South" Pucker

In 2-substituted alcohols (and their nucleoside analog counterparts, "Methanocarba" derivatives), the ring pucker dictates biological activity:

  • North (N) Conformation: C2-exo / C3-endo (resembles C3'-endo ribose).

  • South (S) Conformation: C2-endo / C3-exo (resembles C2'-endo ribose).

Determining this pucker is not merely academic; it is the binary switch between a potent agonist and an inactive compound.

Part 2: Comparative Analysis of Analytical Methods

The following analysis compares the "Gold Standard" (SC-XRD) against solution-state alternatives.

Table 1: Methodological Performance Matrix
FeatureMethod A: Single Crystal XRD Method B: NMR (NOESY/J-Coupling) Method C: VCD / DFT
Primary Output Absolute configuration (R/S) & precise bond angles.Relative stereochemistry & solution conformation.Absolute configuration (in solution).
Sample State Solid (Single Crystal required).Liquid / Solution.Liquid / Solution.
Resolution Atomic (< 0.8 Å).Averaged (time-scale dependent).Predictive (relies on calculation match).
Limit of Detection ~0.1 mg (with micro-focus sources).~1-5 mg.~5-10 mg.
Key Limitation Crystallization failure (oily alcohols).Ambiguity in rigid systems (overlapping signals).Computationally expensive; requires high purity.
Verdict Definitive. The only method to prove ring pucker parameters (

).
Screening Tool. Good for initial assignment but can miss subtle pucker changes.Rescue Method. Use when crystals cannot be grown.

Part 3: Experimental Protocol – The "Crystal-First" Workflow

Because 2-substituted bicyclo[3.1.0]hexane alcohols often present as oils or amorphous solids, a standard "dissolve and evaporate" approach rarely succeeds. The following protocol utilizes derivatization-driven crystallization .

Workflow Diagram: From Oil to Structure

G Start Crude 2-Substituted Alcohol (Oil) Screen Solvent Screening (Hexane/EtOAc/MeOH) Start->Screen Check Crystalline? Screen->Check XRD SC-XRD Analysis (Mo/Cu Source) Check->XRD Yes Deriv Derivatization (Heavy Atom) Check->Deriv No (Oil) Deriv_Type p-Nitrobenzoate or 3,5-Dinitrobenzoate Deriv->Deriv_Type Grow Slow Evaporation (4°C) Deriv_Type->Grow Grow->XRD VCD VCD Spectroscopy (If crystallization fails) Grow->VCD Fail

Figure 1: Decision tree for structural elucidation of oily bicyclic alcohols. High-contrast nodes indicate critical stop/go points.

Detailed Step-by-Step Protocol
Phase 1: Direct Crystallization Attempt
  • Solvent Selection: Test solubility in non-polar (Hexane, Pentane) vs. polar aprotic (DCM, THF) solvents.

  • Vapor Diffusion: Place 5 mg of the alcohol in a small inner vial (dissolved in minimal DCM). Place this vial inside a larger jar containing Pentane. Seal tightly.

  • Observation: Monitor for 72 hours. If oil separates, proceed immediately to Phase 2.

Phase 2: The "Heavy Atom" Derivatization (Recommended)

Secondary alcohols on the bicyclo[3.1.0] scaffold are excellent candidates for esterification with nitro-aromatics. This serves two purposes: it increases melting point (promoting crystallization) and provides a "heavy atom" (oxygen-rich nitro groups) to assist in phase determination if anomalous scattering is needed.

  • Reagents: 2-substituted bicyclo[3.1.0]hexane alcohol (1.0 eq), p-nitrobenzoyl chloride (1.2 eq), Pyridine (2.0 eq), DMAP (0.1 eq), DCM (solvent).

  • Reaction: Stir at 0°C -> RT for 4 hours. Quench with NaHCO3.

  • Workup: Extract with DCM, wash with 1M HCl (to remove pyridine), dry over MgSO4.

  • Crystallization: The resulting p-nitrobenzoate ester is typically a solid. Recrystallize from hot Ethanol or EtOAc/Hexane (1:4).

  • XRD Data Collection: Mount crystal at 100 K. The rigid bicyclic core usually yields high-quality diffraction patterns (R-factor < 5%).

Part 4: Case Study & Data Interpretation

Subject: LY354740 Analogs (Glutamate Agonists)

LY354740 is a conformationally constrained glutamate analog built on the bicyclo[3.1.0]hexane core.[1][2][3][4] The bioactivity resides strictly in the (+)-isomer with a specific ring pucker.

Experimental Data Comparison
ParameterSC-XRD (Experimental)DFT Calculation (B3LYP/6-31G*)Interpretation
Space Group P2(1)2(1)2(1) (Orthorhombic)N/AChiral, non-centrosymmetric (confirming enantiopurity).
C1-C5 Bond 1.51 Å1.53 ÅTypical for shared cyclopropane edge.
Ring Pucker (

)
28.4° (Boat)26.1° (Boat)Agreement. Confirms the "Boat" preference over Chair.
C2-Substituent Exo orientationExo (Global Min)Critical for receptor binding pocket fit.

Scientific Insight: The X-ray data reveals that the bicyclo[3.1.0] system is not perfectly rigid; the "boat" can twist slightly depending on the C2-substituent (hydroxyl vs. amino). However, the endo face of the boat is sterically crowded by the cyclopropane methylene protons, forcing bulky C2-substituents (like -OH or -NH2) into the exo position or causing a ring flip to the alternative boat form.

Conformational Energy Landscape

Energy cluster_0 Bioactive Zone Boat Boat Conformation (Global Minimum) Twist Twist-Boat (Transition State) Boat->Twist +5 kcal/mol Chair Chair Conformation (High Energy) Twist->Chair +12 kcal/mol

Figure 2: Energy landscape of the bicyclo[3.1.0]hexane system.[5] The "Chair" form is prohibited by strain, locking the molecule in the bioactive "Boat" form.

References

  • Jacobson, K. A., et al. (2000). Structure-Activity Relationships of 2-Substituted Bicyclo[3.1.0]hexane Derivatives. Journal of Medicinal Chemistry.[6]

  • Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). Journal of Medicinal Chemistry.[6]

  • BenchChem Technical Guides. (2025). Conformational Analysis of 6-Oxabicyclo[3.1.0]hexane Derivatives.

  • Polavarapu, P. L., et al. (2011). Determination of absolute configurations of bicyclo[3.1.0]hexane derivatives via VCD and DFT. Organic & Biomolecular Chemistry.[2][4][7][8]

  • NIST Chemistry WebBook. Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)- Stereoisomers.[9]

Sources

Bioactivity comparison of rigidified bicyclic alcohols vs. flexible linear analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Rigidification Hypothesis in Practice: In modern drug discovery, the transition from flexible linear alkyl chains to rigidified bicyclic scaffolds (e.g., bicyclo[1.1.1]pentanes, bicyclo[2.2.2]octanes) is a validated strategy to improve potency and metabolic stability. This guide objectively compares these molecular architectures, focusing on the thermodynamic advantages of pre-organized conformations versus the adaptive fit of flexible analogs.

Key Insight: While rigid analogs theoretically minimize the entropic penalty of binding (


), they demand precise structural complementarity. Flexible linear analogs offer "induced fit" adaptability but often suffer from poor metabolic stability and off-target promiscuity.

Mechanistic Comparison: Thermodynamics & Bioisosterism

The Thermodynamic Landscape

The binding affinity (


) of a drug is governed by the Gibbs free energy equation: 

.
FeatureFlexible Linear AnalogsRigidified Bicyclic AlcoholsImpact on Bioactivity
Conformational Entropy (

)
High penalty. The molecule must freeze multiple rotatable bonds to bind.Low penalty. The molecule is "pre-frozen" in a bioactive conformation.Rigid analogs often show higher affinity if the conformation matches the pocket.
Enthalpy (

)
Adaptive. Can optimize contacts via induced fit.Binary. Either fits perfectly (high enthalpy gain) or clashes (steric penalty).Rigid scaffolds require high-resolution SAR to avoid "activity cliffs."
Solvation Hydrophobic chains often desolvate poorly or aggregate.3D-Aliphatic rings (e.g., BCP) disrupt water networks effectively but remain soluble.Bicyclics often improve solubility compared to flat aromatic or long alkyl chains.
Bioisosteric Mapping
  • Bicyclo[1.1.1]pentane (BCP): A linear spacer acting as a bioisostere for tert-butyl, phenyl, and internal alkynes.[1] It provides a straight vector without the

    
    -stacking capability of phenyl rings.
    
  • Bicyclo[2.2.2]octane (BCO): A bulkier, spherical spacer often replacing tert-butyl or cyclohexyl groups.

Comparative Data Analysis

The following data synthesizes findings from GPCR ligand optimization (e.g., Histamine H3) and enzyme inhibitors, comparing flexible chains to their rigid bicyclic counterparts.

Table 1: Physicochemical & Bioactivity Metrics
ParameterFlexible Analog (e.g., n-Butyl/Phenyl)Rigid Analog (e.g., BCP/Bicyclo[3.1.0]hexane)Performance Shift
Binding Affinity (

)
602 nM (Non-selective)5.6 nM (High Selectivity)>100x Potency Boost (seen in H3 receptor ligands) [1].[2]
Metabolic Stability (

)
< 30 min (Rapid oxidation)> 120 min (Bridgehead shielding)Rigid bridgehead alcohols resist CYP450 oxidation due to lack of

-protons or steric bulk.
Solubility (LogS) Low (Lipophilic aggregation)Moderate/High3D character disrupts crystal lattice energy, improving aqueous solubility.
Selectivity Low (Promiscuous binding)HighRigid scaffolds lock the molecule in a subtype-specific conformation.

Note on Data: The


 data references the optimization of Histamine H3 ligands where a flexible cyclopropane/alkyl chain was replaced by a rigid bicyclo[3.1.0]hexane scaffold [1].

Visualizing the Logic: Thermodynamic Workflow

The following diagram illustrates the decision-making process when transitioning from a flexible hit to a rigid lead.

RigidificationLogic Hit Flexible Linear Hit (High Entropy Penalty) Design Design Rigid Scaffold (BCP, BCO, Cubane) Hit->Design Fix Bioactive Conformation Synthesis Synthesis & Purification Design->Synthesis Assay_Bind Binding Assay (SPR/Radioligand) Measure Kd, kon, koff Synthesis->Assay_Bind Assay_Met Metabolic Stability (Microsomes) Measure t1/2, CLint Synthesis->Assay_Met Decision_Potency Potency Improved? Assay_Bind->Decision_Potency Decision_Stab Stability Improved? Assay_Met->Decision_Stab Lead Rigidified Lead Candidate Decision_Potency->Lead Yes (Entropic Gain) Redesign Redesign: Vector Mismatch Decision_Potency->Redesign No (Steric Clash) Decision_Stab->Lead Yes (Steric Shielding) Decision_Stab->Redesign No (Metabolic Softspot)

Caption: Workflow for validating rigidified analogs. Success depends on balancing entropic gain against steric clashes.

Experimental Protocols

To validate the superiority of rigid analogs, the following self-validating protocols are recommended.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To determine if affinity gains are driven by residence time (


) or association rate (

). Rigid molecules often show slower

due to "locking" into the pocket.
  • Sensor Chip Preparation: Immobilize target protein (e.g., biotinylated GPCR or Enzyme) on a Streptavidin (SA) chip to a density of ~2000 RU.

  • Reference Channel: Use a flow cell with biotinylated non-binder protein (e.g., BSA) to subtract non-specific binding.

  • Analyte Injection:

    • Prepare a 2-fold dilution series of the rigid alcohol and linear analog (range: 0.1x to 10x

      
      ).
      
    • Inject at high flow rate (30

      
      L/min) to minimize mass transport effects.
      
    • Contact time: 60s; Dissociation time: 120s.

  • Data Analysis: Fit curves to a 1:1 Langmuir binding model.

    • Success Criterion:

      
       value < 10% of 
      
      
      
      .
    • Validation: The rigid analog should exhibit a lower

      
       (thermodynamic signature) if temperature-dependence studies are performed.
      
Protocol B: In Vitro Microsomal Stability Assay

Purpose: To quantify the metabolic shielding effect of the bicyclic scaffold.

  • Reaction Mix:

    • Test Compound: 1

      
      M (final concentration) in phosphate buffer (pH 7.4).
      
    • Microsomes: Human/Rat liver microsomes (0.5 mg/mL protein).

    • Control: Verapamil (high clearance) and Warfarin (low clearance).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
      .
      
    • 
      .
      
    • Interpretation: Rigid bridgehead alcohols (e.g., 1-bicyclo[1.1.1]pentanol) typically show

      
       min, whereas linear secondary alcohols may show 
      
      
      
      min due to rapid glucuronidation or oxidation.

Case Study: Histamine H3 Receptor Ligands

A pivotal study by Kiyokawa et al. demonstrated the power of rigidification.[2][3]

  • Challenge: A flexible cyclopropane-based histamine analog showed poor selectivity between H3 and H4 receptors.

  • Solution: Constraining the ethylamine chain using a bicyclo[3.1.0]hexane scaffold.

  • Result:

    • The rigid scaffold locked the imidazole and amino moieties into a specific vector.

    • Selectivity: The rigid analog (Compound 7) achieved >100-fold selectivity for H3 over H4.[2]

    • Potency:

      
       improved from micromolar range to 5.6 nM [1].
      

Structure-Activity Relationship (SAR) Pathway[4][5]

The following diagram details the specific structural modifications and their biological consequences.

SAR_Flow Linear Linear Alkyl Chain (Flexible) Step1 Rigidification Linear->Step1 Bicyclic Bicyclic Scaffold (BCP / BCO) Step1->Bicyclic Outcome1 Reduced Entropy Cost (Higher Affinity) Bicyclic->Outcome1 Pre-organization Outcome2 Metabolic Shielding (Longer t1/2) Bicyclic->Outcome2 Steric Bulk Outcome3 Vector Precision (High Selectivity) Bicyclic->Outcome3 Defined Exit Vector

Caption: SAR flow demonstrating how structural rigidity translates to specific biological advantages.

References

  • Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 2020.[2]

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis, 2024.[4]

  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere. PharmaBlock Whitepaper.

  • Rigid versus flexible anilines or anilides confirm the bicyclic ring as the hydrophobic portion for optimal σ2 receptor binding. RSC Advances, 2014.

Sources

A Senior Scientist's Guide to Purity Analysis of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol: Establishing and Utilizing Reference Spectra

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the conformational rigidity of the bicyclo[3.1.0]hexane scaffold makes it a valuable building block in medicinal chemistry, often used to probe the conformational preferences of enzymes and receptors.[1][2] The purity of any synthesized active pharmaceutical ingredient (API) or intermediate, such as 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol, is not merely a regulatory checkbox; it is the foundation of reliable, reproducible, and translatable scientific data. Even minute impurities can lead to unforeseen biological activities, altered pharmacokinetics, or failed experiments, making robust purity analysis a critical step in the development pipeline.

This guide provides an in-depth comparison of key analytical techniques for the purity assessment of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol. Given that comprehensive, publicly available reference spectra for this specific molecule are not always accessible, we will establish a framework for analysis based on its parent structure, Bicyclo[3.1.0]hexan-2-ol , for which more data can be found. The principles and workflows discussed are directly applicable and adaptable to the target molecule, with specific considerations for the ethyl alcohol side chain highlighted throughout. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Part 1: The Foundation—Generating a Validated Reference Standard

Before any sample can be declared "pure," a reference standard of the highest possible purity must be established. This standard serves as the benchmark against which all subsequent batches are compared. Commercial suppliers may offer this compound with a stated purity, but independent verification is paramount.[3]

Experimental Protocol: Purification and Standard Generation
  • Initial Purification:

    • Objective: To remove bulk impurities from the synthesized crude product.

    • Method: Flash column chromatography is typically the method of choice.

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate). The polarity is chosen based on preliminary Thin Layer Chromatography (TLC) analysis to achieve good separation between the product and impurities.

    • Rationale: The polar hydroxyl group of the alcohol will have a moderate affinity for the silica, allowing it to be separated from less polar starting materials (e.g., alkenes) and more polar by-products.

  • Purity Confirmation & Final Drying:

    • Objective: To confirm the purity of the isolated fraction and remove residual solvents.

    • Method: Fractions identified as pure by TLC are combined and the solvent is removed in vacuo. The resulting oil or solid is then dried under high vacuum for several hours.

    • Rationale: Residual solvents are a common source of impurity and can interfere with spectroscopic analysis, particularly ¹H NMR. High-vacuum drying is essential.

  • Reference Spectra Acquisition:

    • Objective: To create a complete spectroscopic profile of the high-purity reference standard.

    • Method: The purified material is subjected to ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is also critical.[4]

    • Rationale: Each technique provides orthogonal, complementary information. NMR confirms the covalent structure and provides a primary measure of purity, IR confirms functional groups, HRMS validates the elemental composition, and GC provides a high-resolution separation to detect trace volatile impurities.

Workflow for Reference Standard Generation

G cluster_purification Purification cluster_analysis Spectroscopic Analysis & Validation Crude Crude Synthesized Product TLC TLC Analysis for Solvent System Crude->TLC Flash Flash Column Chromatography TLC->Flash Fractions Collect Fractions Flash->Fractions TLC_Fractions TLC of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Rotovap Solvent Removal (in vacuo) Combine->Rotovap Dry High-Vacuum Drying Rotovap->Dry NMR 1H & 13C NMR Dry->NMR IR FT-IR Dry->IR MS HRMS & GC-MS Dry->MS Standard Validated Reference Standard (>99% Purity) NMR->Standard IR->Standard MS->Standard

Caption: Workflow for purifying and validating a reference standard.

Part 2: A Comparative Guide to Reference Spectra Interpretation

The power of purity analysis lies in comparing the spectrum of a new sample to the validated reference spectrum. Deviations, such as new peaks or altered peak ratios, signal the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR is unparalleled for providing detailed structural information and is a primary technique for quantitative purity assessment (qNMR).[5]

Molecular Structure & Key Correlations

G cluster_mol mol_node H_OH ~1-3 ppm (broad s) -OH Proton H_CH2O ~3.6 ppm (t) -CH2-O- H_CH2C ~1.5 ppm (q) -CH2-CH2O- H_Bicyclo ~0.5-2.2 ppm Complex Multiplets Bicyclic Protons p1->H_OH p2->H_CH2O p3->H_CH2C p4->H_Bicyclo

Caption: Key ¹H NMR correlations for 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol.

Expected Spectral Data

Technique Expected Signals for 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol Rationale & Comparison to Alternatives
¹H NMR ~3.6 ppm (t, 2H): -CH₂-OH~1.5 ppm (q, 2H): -CH₂-CH₂OH~1-3 ppm (br s, 1H): -OH~0.5-2.2 ppm (m): Complex signals from the 9 protons on the bicyclic core.[6]Causality: The electron-withdrawing oxygen deshields the adjacent methylene protons (~3.6 ppm). The bicyclic protons exist in a constrained environment, leading to complex splitting patterns. Alternative: Homonuclear decoupling experiments (e.g., COSY) would be essential to assign the complex bicyclic region definitively.
¹³C NMR ~60 ppm: -CH₂-OH~35-40 ppm: -CH₂-CH₂OH~15-45 ppm: Multiple signals for the 6 carbons of the bicyclic core.[5]Causality: The carbon attached to the hydroxyl group is significantly downfield. The bicyclic carbons show a range of shifts due to varying steric and electronic environments. Alternative: A DEPT-135 experiment would distinguish CH₂ signals (negative phase) from CH signals (positive phase), aiding in the assignment of the bicyclic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR is a rapid and cost-effective method to confirm the presence of key functional groups. It is less effective for quantification but excellent for identifying gross structural differences.

Expected Absorption Bands (cm⁻¹) Vibrational Mode Rationale & Comparison to Alternatives
3600-3200 (broad) O-H stretch (alcohol)Causality: The broadness is due to hydrogen bonding. This is the most characteristic peak for an alcohol. Alternative: In a dilute, non-polar solvent, a sharp O-H peak around 3600 cm⁻¹ might be observed for non-hydrogen-bonded molecules, but for a neat sample, the broad peak is expected.
3000-2850 C-H stretch (sp³ alkane)Causality: Characteristic of the saturated carbon framework of the bicyclic system and the ethyl chain.
~1050 C-O stretch (primary alcohol)Causality: This strong band confirms the presence of the primary alcohol C-O bond. Its exact position can be diagnostic.
Gas Chromatography-Mass Spectrometry (GC-MS): The Purity & Identity Check

GC-MS is a powerful hybrid technique that first separates volatile components in a mixture (GC) and then provides structural information on each component (MS). It is ideal for identifying and quantifying volatile impurities.[7][8]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL into the GC inlet, typically set to a temperature of 250 °C in split mode (e.g., 50:1 split ratio).

  • Separation: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[4][9]

  • MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range from m/z 40 to 400.

Expected Data Interpretation Rationale & Comparison to Alternatives
Retention Time (RT) A single, sharp peak at a characteristic RT.Causality: The RT is a function of the compound's boiling point and its interaction with the stationary phase. Impurities will appear as separate peaks at different RTs.
Molecular Ion (M⁺) m/z = 126 (for the title compound)Causality: Corresponds to the molecular weight of C₈H₁₄O. This peak may be weak or absent in EI-MS for alcohols due to facile fragmentation.
Key Fragments m/z = 108: Loss of H₂O (M-18)m/z = 95: Loss of the -CH₂CH₂OH side chainm/z = 81, 67: Further fragmentation of the bicyclic core.Causality: Alcohols readily lose water. Cleavage at the point of substitution on the ring is also a common fragmentation pathway. Alternative: Chemical Ionization (CI) is a softer ionization technique that would yield a stronger protonated molecule peak [M+H]⁺ at m/z 127, confirming the molecular weight more reliably.

Part 3: Identifying and Quantifying Common Impurities

The true test of these analytical methods is their ability to detect and identify what shouldn't be there. Potential impurities often arise from the synthesis route. A common synthesis for such an alcohol is the reduction of the corresponding ketone, bicyclo[3.1.0]hexan-2-yl}ethanone.

Decision Tree for Impurity Identification

G start New Peak Detected in Sample (GC or NMR) q1 Does GC-MS show M+ peak of starting ketone? start->q1 imp_ketone Impurity: Unreacted Ketone Confirm with IR (C=O at ~1710 cm-1) and 13C NMR (C=O at ~210 ppm) q1->imp_ketone Yes q2 Does NMR show signals for common solvents? (e.g., Hexanes, Ethyl Acetate) q1->q2 No imp_solvent Impurity: Residual Solvent Confirm by comparing shifts to known solvent peaks. q2->imp_solvent Yes q3 Is it an isomer? (Same m/z, different GC RT/NMR shifts) q2->q3 No imp_isomer Impurity: Stereoisomer or regioisomer Requires advanced 2D NMR or chiral chromatography for confirmation. q3->imp_isomer Yes unknown Impurity: Unknown By-product Requires full characterization (HRMS, 2D NMR, etc.) q3->unknown No

Caption: Decision-making process for identifying unknown signals.

Potential Impurity Origin ¹H NMR Signal FT-IR Signal (cm⁻¹) GC-MS Signature
Bicyclo[3.1.0]hexan-2-one [10][11]Incomplete reductionAbsence of -OH and -CH₂OH signals. Presence of signals in the 2.0-2.8 ppm range alpha to a carbonyl.Strong C=O stretch (~1710 cm⁻¹). Absence of broad O-H stretch.Different RT. Molecular ion at m/z 96.
Hexanes / Ethyl Acetate Chromatography SolventCharacteristic sharp signals for hexanes (~0.9, 1.3 ppm) or ethyl acetate (~1.2, 2.0, 4.1 ppm).Not typically used for solvent detection.May appear as an early-eluting peak in GC.
Sodium Borohydride Residues Reducing AgentNot observable by ¹H NMR.May show B-O or B-H stretches, but usually removed during aqueous workup.Not volatile, not observed.

Part 4: Final Comparison of Techniques for Purity Analysis

Analytical Method Strengths Limitations Best For...
¹H NMR Excellent for structural confirmation. Inherently quantitative (with internal standard). Detects a wide range of impurities.Lower sensitivity than GC-MS. Complex spectra can be difficult to interpret fully. Requires relatively pure sample.Primary Purity Assay: Confirming identity and quantifying major impurities (>0.1%).
FT-IR Fast, simple, and inexpensive. Excellent for confirming functional groups and detecting gross changes (e.g., oxidation to ketone).Not quantitative. Not sensitive to minor impurities. Provides limited structural information.Quick Identity Check: Verifying the presence of the alcohol functional group and absence of carbonyls.
GC-MS Extremely high sensitivity and separation power for volatile compounds. Provides both retention time (purity) and mass spectrum (identity).Only suitable for thermally stable and volatile compounds. Quantification requires calibration curves for high accuracy.Trace Analysis: Detecting and identifying trace volatile impurities (e.g., solvents, starting materials) at ppm levels.

Conclusion

The robust purity analysis of 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol is not achieved by a single technique but by the intelligent application of orthogonal methods. While NMR spectroscopy serves as the cornerstone for structural verification and quantification, GC-MS provides unparalleled sensitivity for volatile impurities, and FT-IR offers a rapid confirmation of functional group integrity. By first establishing a rigorously validated in-house reference standard and then employing a multi-faceted spectroscopic approach, researchers can ensure the quality of their material, leading to more reliable and reproducible results in the critical fields of drug discovery and development.

References

  • NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. [Link][12]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059-1063. [Link][13]

  • NIST. (n.d.). NIST Chemistry WebBook. [Link][14]

  • Scribd. (n.d.). NIST Chemistry WebBook Overview. [Link][15]

  • NIST. (2009, February 11). The NIST Chemistry Webbook. [Link][16]

  • NC State University Libraries. (n.d.). Spectra. [Link][17]

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  • El-Sawy, E. R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2243. [Link][22]

  • Cheméo. (n.d.). Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, (1«alpha»,2«beta»,5«alpha»)-. [Link][23]

  • Edubirdie. (2022). Preparation and Stereochemistry of Bicyclic Alcohols. [Link][24]

  • NIST. (n.d.). Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, (1α,2β,5α)-. NIST Chemistry WebBook. [Link][25]

  • Li, J., & Lowary, T. L. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Organic Letters, 10(5), 881–884. [Link][26]

  • Chemical Synthesis Database. (2025, May 20). bicyclo[3.1.0]hexan-2-one. [Link][10]

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  • Royal Society of Chemistry. (n.d.). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. [Link][31]

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Impact of C2-Substitution on Bicyclo[3.1.0]hexane Ring Pucker and Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary: The "Boat-Lock" Strategy

In drug design, the bicyclo[3.1.0]hexane (BCH) scaffold is not merely a spacer; it is a programmable conformational lock. Unlike cyclohexane, which resides in a deep energy well as a chair , the BCH system inherently prefers a boat-like conformation to minimize eclipsing strain inherent to the fused cyclopropane ring.

Substitution at the C2 position is the primary lever used by medicinal chemists to modulate this ring pucker. By selecting specific C2-substituents (stereochemistry and bulk), researchers can force the ring into specific "North" (N) or "South" (S) regions of the pseudorotational cycle. This is the foundational mechanism behind the potency of mGluR2/3 agonists (e.g., LY354740 ) and conformationally locked nucleoside antivirals.

This guide compares the conformational impact of C2-substitution against unsubstituted and alternative substitution patterns, supported by NMR data and mechanistic analysis.

Mechanistic Foundation: Why C2 Matters

To control the scaffold, one must understand the forces driving its instability.

The Baseline: Unsubstituted BCH
  • Preferred State: Boat Conformation .

  • Why? In a planar or chair-like form, the C1–C2 and C5–C4 bonds are fully eclipsed with the cyclopropane C1–C5 bond. The boat pucker relieves this torsional strain.

  • Dynamics: The unsubstituted ring undergoes rapid pseudorotation between equivalent boat forms, passing through a high-energy planar transition state.

The Variable: C2-Substitution Effects

Introducing a substituent at C2 creates a vicinal interaction with the bridgehead (C1) and a transannular interaction with the cyclopropane methylene (C6).

ParameterC2-Exo Substitution C2-Endo Substitution
Spatial Orientation Cis to the cyclopropane ring.Trans to the cyclopropane ring.
Steric Driver Minimal steric clash with the ring system.High steric clash with C4-endo protons or C6 (if boat inverts).
Conformational Result Stabilizes the "standard" boat; often allows flexibility.Locks the conformation to avoid steric conflict; often flattens the pucker.
Drug Design Utility Mimics "extended" side chains.Mimics "folded" conformations (e.g., Glutamate).

Comparative Analysis: C2-Substituted vs. Alternatives

Scenario A: C2-Substituted Amino Acids (mGluR Agonists)

Target: Mimicking the bioactive conformation of Glutamate.

  • Compound: LY354740 (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.[1]

  • Configuration: C2-Amino (Exo), C2-Carboxy (Endo).

  • Observation: The C2-substitution locks the cyclohexane ring into a specific boat form (

    
     twist). This aligns the C2-carboxyl and C6-carboxyl groups into a "folded" glutamate mimic.
    
  • Comparison:

    • vs. Unsubstituted: Unsubstituted glutamate is a flexible chain with entropic penalty upon binding. LY354740 pays this entropy cost synthetically.

    • vs. Cyclobutane analogs: BCH provides a more rigid vector due to the fused cyclopropane "splint."

Scenario B: Nucleoside Analogs (North vs. South)

Target: Mimicking Ribose sugar pucker (


 vs 

).
  • Mechanism: In carbocyclic nucleosides built on BCH, the C2 position (equivalent to C2' or C3' in ribose depending on numbering) dictates the "North" (N) or "South" (S) preference.

  • Rule of Thumb:

    • Electronegative C2-substituents (e.g., -F, -OH) prefer a pseudo-axial orientation to maximize the Gauche Effect (interaction with the ring

      
       bonds).
      
    • This forces the ring into the hemisphere opposite the substituent.

Quantitative Data Comparison

The following table summarizes the impact of C2-substitution on ring geometry parameters derived from X-ray and NMR studies.

Scaffold VariantSubstituent (C2)Dominant ConformationPuckering Amplitude (

)
Key NMR Coupling (

)
Unsubstituted BCH HBoat (Rapid Equilibrium)High (~55°)Avg ~3.5 Hz (averaged)
LY354740

(Exo) /

(Endo)
Locked Boat (

)
Moderate (~38°)< 1.0 Hz (C1-H to C2-Endo H is absent)
North-Methanocarba Pseudo-sugarNorth (

mimic)
High (~45°)

Hz
South-Methanocarba Pseudo-sugarSouth (

mimic)
High (~45°)

Hz

Note: The drastic difference in


 values (0 Hz vs 9 Hz) makes NMR the gold standard for validating this conformational lock.

Experimental Protocols (Self-Validating)

Protocol 1: NMR Conformational Analysis ( -Coupling)

Objective: Determine if your C2-substituent has locked the boat or if the system is flexible.

  • Sample Prep: Dissolve 5-10 mg of compound in

    
     or 
    
    
    
    (avoid viscous solvents like DMSO if possible to maintain sharp lines).
  • Acquisition: Run a 1D

    
     NMR with high scan count (ns=64) to resolve multiplet structures.
    
  • Decoupling (Critical Step):

    • Perform HOMODEC (Homonuclear Decoupling) irradiation on the C1-bridgehead proton.

    • Why? This simplifies the C2-proton signal from a complex multiplet to a simpler doublet/triplet, allowing precise measurement of

      
      .
      
  • Analysis (The Karplus Validation):

    • Measure

      
       (Bridgehead to C2).
      
    • If

      
       Hz:  Dihedral angle is ~90°. The substituent is likely Pseudo-Axial  (Locked North/Boat).
      
    • If

      
       Hz:  Dihedral angle is ~0-20°. The substituent is Pseudo-Equatorial  (Locked South).
      
    • If

      
       Hz:  Rapid equilibrium (Time-averaged signal).
      
Protocol 2: X-Ray Crystallography (The "Frozen" State)

Objective: Confirm absolute stereochemistry and solid-state pucker.

  • Crystallization: Use slow evaporation of MeOH/EtOAc mixtures. BCH derivatives often fly (sublime) or oil out; vapor diffusion is preferred.

  • Refinement: Pay attention to the thermal ellipsoids of the C3/C4 atoms.

    • Self-Validation: If C3/C4 ellipsoids are elongated perpendicular to the ring plane, the crystal contains a static disorder of two puckers (the "lock" failed). If spherical, the conformation is truly locked.

Visualizations

Diagram 1: The Conformational Landscape

This diagram illustrates the energy well differences between Cyclohexane (Chair preferred) and Bicyclo[3.1.0]hexane (Boat preferred), and how C2-substitution traps the molecule.

ConformationalLandscape cluster_0 Cyclohexane Baseline cluster_1 Bicyclo[3.1.0]hexane (BCH) Baseline cluster_2 Effect of C2-Substitution Chair Chair Form (Global Min) Boat_Cy Boat Form (High Energy) Chair->Boat_Cy High Barrier Boat_BCH Boat Form (Global Min) Boat_Cy->Boat_BCH Fused Cyclopropane Inverts Preference Chair_BCH Chair Form (Steric Clash) Boat_BCH->Chair_BCH Extreme Strain Locked_Boat Locked Boat (Specific Pucker) Boat_BCH->Locked_Boat C2-Modulation C2_Sub C2-Substituent (Endo/Exo) C2_Sub->Locked_Boat Steric/Electronic Guidance

Caption: Comparison of energy landscapes. Unlike cyclohexane, BCH prefers the boat.[2] C2-substitution deepens the well for a specific boat conformer (North or South).

Diagram 2: Experimental Decision Tree

A workflow for determining the conformation of a newly synthesized C2-analog.

Workflow Start Synthesized C2-BCH Analog NMR 1H NMR (CDCl3) Start->NMR Measure Measure J(1,2) Coupling NMR->Measure Decision J Value? Measure->Decision SmallJ J < 2 Hz (Dihedral ~90°) Decision->SmallJ Small LargeJ J > 8 Hz (Dihedral ~0°) Decision->LargeJ Large MedJ J = 4-6 Hz (Averaged) Decision->MedJ Medium Concl1 Locked North/Boat (Pseudo-Axial) SmallJ->Concl1 Concl2 Locked South (Pseudo-Equatorial) LargeJ->Concl2 Concl3 Flexible/Equilibrium (Design Failed) MedJ->Concl3

Caption: Step-by-step logic for interpreting NMR coupling constants to determine the conformational lock status of C2-substituted BCH derivatives.

References

  • Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist." Journal of Medicinal Chemistry. Link

  • Marquez, V. E., et al. (1996). "Nucleosides with a Twist. Can Fixed Forms of the Sugar Ring Be Used to Probe the Mechanism of Action of Nucleoside Antimetabolites?" Journal of Medicinal Chemistry. Link

  • Rees, J. C., & Whittaker, D. (1981).[3] "The conformations of bicyclo[3.1.0]hexane derivatives by 1H and 13C NMR." Organic Magnetic Resonance.[3] Link

  • Almlöf, J. (1977).[4] "A conformational study of bicyclo[3.1.0]hexane...". Chemical Physics Letters. Link

  • Simmons, H. E., et al. (1973). "Bicyclo[3.1.0]hexane.[1][2][3][4][5][6][7][8][9][10] Conformation and derivatives." Journal of the American Chemical Society.[4] Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.